molecular formula C12H24N2 B6616800 1-(3,3-dimethylcyclohexyl)piperazine CAS No. 1343110-03-1

1-(3,3-dimethylcyclohexyl)piperazine

Cat. No.: B6616800
CAS No.: 1343110-03-1
M. Wt: 196.33 g/mol
InChI Key: ZWPMAVFKPWAIDX-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclohexyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3,3-dimethylcyclohexyl group. This structure places it within a class of compounds known for their significant utility in pharmaceutical research and development. Piperazine derivatives are extensively investigated as key scaffolds in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties . The piperazine ring provides a large polar surface area and structural rigidity, which often contributes to improved water solubility, enhanced oral bioavailability, and superior target affinity and specificity in drug candidates . This particular compound, with its cyclohexyl moiety bearing dimethyl substituents, is of high interest as a building block for the synthesis of novel bioactive molecules. Researchers value it for exploring structure-activity relationships (SAR) to develop new therapeutic agents . Its potential mechanism of action in research settings often involves interaction with central nervous system (CNS) targets. Piperazine-based compounds are known to exhibit activity as central nervous system stimulants, and they frequently mediate effects through dopaminergic, noradrenergic, and particularly serotoninergic pathways in the brain, mimicking the actions of other psychoactive substances in research models . It is crucial to note that this product is intended For Research Use Only. It is not for diagnostic or therapeutic procedures and is strictly not for human consumption. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(3,3-dimethylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-12(2)5-3-4-11(10-12)14-8-6-13-7-9-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMAVFKPWAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Utility

Executive Summary

1-(3,3-Dimethylcyclohexyl)piperazine (CAS No. 1343110-03-1 ) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS). Structurally, it consists of a piperazine ring


-alkylated with a 3,3-dimethylcyclohexyl group.[1] This specific substitution pattern offers unique steric bulk and lipophilicity compared to the simpler 1-cyclohexylpiperazine, making it a valuable scaffold for modulating the pharmacokinetic profiles of drug candidates.
Property Data
CAS Number 1343110-03-1
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.33 g/mol
Predicted LogP ~2.2
pKa (Predicted) N1 (tertiary): ~5.5
Physical State Viscous liquid or low-melting solid (derivative dependent)
Chemical Structure & Stereochemistry

The molecule features a cyclohexane ring bearing a gem-dimethyl group at the C3 position relative to the piperazine attachment point.

Conformational Analysis

The 3,3-dimethylcyclohexyl moiety introduces significant steric constraints. In a standard cyclohexane chair conformation, the gem-dimethyl group creates a "1,3-diaxial interaction" if the piperazine substituent is axial. Therefore, the piperazine ring is thermodynamically favored to adopt the equatorial position to minimize steric strain.

  • Gem-Dimethyl Effect: The presence of two methyl groups at C3 locks the local conformation and increases the lipophilicity of the "left-hand" side of the molecule without introducing a reactive center.

  • Piperazine Basicity: The molecule contains two nitrogen atoms:[2][3][4]

    • N1 (Proximal): A tertiary amine attached to the cyclohexyl ring. It is sterically hindered and less basic.

    • N4 (Distal): A secondary amine. It is the primary nucleophilic site for further derivatization (e.g., amide coupling, sulfonylation) and the primary basic center (pKa ~9.8).

Visualization: Structural Logic & SAR

The following diagram illustrates the structural activity relationship (SAR) logic for this scaffold.

G Core Piperazine Core (Scaffold) N_Distal Distal Nitrogen (NH) (Reaction Center) Core->N_Distal H-Bond Acceptor/Donor Solubilizing Group Subst 3,3-Dimethylcyclohexyl (Lipophilic Tail) Subst->Core Increases LogP Blocks Metabolism Target GPCR / Ion Channel Binding Pocket Subst->Target Hydrophobic Pocket N_Distal->Target Ionic Interaction

Figure 1: Structural dissection of 1-(3,3-dimethylcyclohexyl)piperazine highlighting its pharmacophoric contributions.

Synthesis & Manufacturing

The most robust industrial route to 1-(3,3-dimethylcyclohexyl)piperazine is reductive amination . Direct alkylation of piperazine with 3,3-dimethylcyclohexyl halides is discouraged due to competing elimination reactions caused by the steric bulk of the gem-dimethyl group.

Protocol: Reductive Amination

Reaction: 3,3-Dimethylcyclohexanone + Piperazine


 Product

Reagents:

  • Substrate: 3,3-Dimethylcyclohexanone (1.0 equiv)

  • Amine: Piperazine (3.0 - 5.0 equiv) [Note: Excess prevents bis-alkylation]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under nitrogen, dissolve 3,3-dimethylcyclohexanone (10 mmol) and piperazine (40 mmol) in DCE (50 mL). Add acetic acid (10 mmol) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC (MeOH/DCM) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup: Extract the aqueous layer with DCM (3x). The excess piperazine will largely remain in the aqueous phase or can be washed out due to its high water solubility compared to the lipophilic product.

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify the crude oil via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH) to obtain the pure mono-alkylated product.

Synthesis Workflow Diagram

Synthesis Start Start: 3,3-Dimethylcyclohexanone + Piperazine (Excess) Step1 Imine Formation (DCE, AcOH, RT, 1h) Start->Step1 Step2 Reduction (NaBH(OAc)3, 0°C -> RT, 12h) Step1->Step2 Step3 Quench & Extraction (Sat. NaHCO3 / DCM) Step2->Step3 Step4 Purification (Flash Chromatography) Step3->Step4 End Product: 1-(3,3-dimethylcyclohexyl)piperazine Step4->End

Figure 2: Process flow for the reductive amination synthesis route.

Analytical Characterization

Researchers should expect the following spectral signatures for validation.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.90–0.95 (s, 6H, gem-dimethyl).
      
    • 
       1.10–1.80 (m, 8H, cyclohexyl ring protons).
      
    • 
       2.20–2.30 (m, 1H, N-CH-cyclohexyl methine).
      
    • 
       2.50–2.60 (m, 4H, piperazine ring protons adjacent to cyclohexyl).
      
    • 
       2.90–3.00 (m, 4H, piperazine ring protons adjacent to NH).
      
    • 
       1.8–2.0 (br s, 1H, NH, exchangeable).
      
  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺ peak at m/z 197.2.

Pharmacological Applications

This molecule acts as a "privileged structure" in medicinal chemistry.

  • CNS Penetration: The addition of the 3,3-dimethylcyclohexyl group significantly increases the LogP (lipophilicity) compared to a standard cyclohexyl or methyl group. This modification is a classic strategy to enhance Blood-Brain Barrier (BBB) permeability for antipsychotic or antidepressant candidates.

  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C3 position of the cyclohexane ring. In many drug discovery programs, unsubstituted cycloalkyl rings are "metabolic hot spots" susceptible to Cytochrome P450 hydroxylation. The steric bulk of the methyls protects this site.

  • Receptor Selectivity: The bulky hydrophobic tail can occupy specific hydrophobic pockets in GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT receptors), potentially improving selectivity over off-target receptors.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative may be limited, it should be handled with the standard precautions for secondary alkyl amines .

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Corrosive).[5][6][7][8]

    • H302: Harmful if swallowed.[6][7]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64467057, 1-(3,3-dimethylcyclohexyl)piperazine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for gem-dimethyl metabolic stability). Retrieved from [Link]

Sources

Molecular weight and formula of 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of 1-(3,3-dimethylcyclohexyl)piperazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Identity, Synthesis, and Chemical Properties

Abstract

This guide provides a comprehensive technical analysis of 1-(3,3-dimethylcyclohexyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry. We define its precise molecular parameters, explore its structural conformation, and detail a robust synthetic pathway via reductive amination. This document is designed to serve as a reference for laboratory synthesis and analytical characterization in the context of drug discovery, particularly for GPCR and sigma receptor ligand development.

Part 1: Chemical Identity & Molecular Parameters[1][2][3][4][5][6]

The precise identification of the 3,3-dimethyl isomer is critical, as it is structurally distinct from its 4,4-dimethyl and 2,2-dimethyl analogues. The gem-dimethyl group at the C3 position of the cyclohexane ring introduces specific steric constraints that influence both receptor binding affinity and synthetic reactivity.[1]

Table 1: Physicochemical Data Profile

ParameterValueNotes
Chemical Name 1-(3,3-dimethylcyclohexyl)piperazineSystematic IUPAC naming
CAS Registry Number 1343110-03-1 Specific to the 3,3-isomer [1]
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.34 g/mol Average Mass
Monoisotopic Mass 196.1939 DaFor High-Res MS (M+H⁺ = 197.2012)
SMILES CC1(CCCC(C1)N2CCNCC2)CEncodes connectivity
InChI Key ZWPMAVFKPWAIDX-UHFFFAOYSA-NUnique hashed identifier
Physical State Liquid / Low-melting SolidPredicted based on MW and structure
Part 2: Structural Analysis & Conformation

The molecule consists of two saturated six-membered rings: a piperazine ring attached to a cyclohexane core.[1]

1. Stereochemical Considerations
  • Chirality: The C1 carbon of the cyclohexane ring (attachment point) is a chiral center if the ring conformation is locked or if the substitution pattern breaks symmetry.[1] However, in 3,3-dimethylcyclohexane derivatives, the C1 position is technically chiral (unless the substituent is planar or symmetry is restored).

  • Conformational Locking: The bulky gem-dimethyl group at C3 strongly biases the cyclohexane ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1] The piperazine substituent at C1 will preferentially adopt the equatorial position to avoid steric clash with the axial methyl group at C3.[1]

2. Logical Connectivity Diagram

The following diagram visualizes the fragmentation logic and connectivity, useful for interpreting Mass Spectrometry (MS) data.

Structure cluster_0 Structural Components Cyclohexyl Cyclohexyl Ring (C6H11) Molecule 1-(3,3-dimethylcyclohexyl)piperazine MW: 196.34 Cyclohexyl->Molecule Core Scaffold GemDimethyl 3,3-Dimethyl (2 x CH3) GemDimethyl->Cyclohexyl Substitution at C3 Piperazine Piperazine Ring (C4H9N2) Piperazine->Cyclohexyl N-alkylation at C1

Figure 1: Structural assembly of the target molecule showing key substructures.[1]

Part 3: Synthesis Strategy (Reductive Amination)

The most reliable route to synthesize 1-(3,3-dimethylcyclohexyl)piperazine is the Reductive Amination of 3,3-dimethylcyclohexanone with piperazine. This method avoids the elimination side-reactions common when attempting nucleophilic substitution (


) on secondary halides with beta-branching.[1]
1. Reaction Pathway

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ.

Synthesis Ketone 3,3-Dimethylcyclohexanone (C8H14O) Iminium Hemiaminal / Iminium Ion Ketone->Iminium + Piperazine Piperazine Piperazine (Excess) Piperazine->Iminium Product 1-(3,3-dimethylcyclohexyl)piperazine Iminium->Product Reduction (Hydride Transfer) Reagents NaBH(OAc)3 AcOH, DCE Reagents->Iminium

Figure 2: One-pot reductive amination workflow.[1]

2. Experimental Protocol

Objective: Synthesize 10 mmol of 1-(3,3-dimethylcyclohexyl)piperazine.

Reagents:

  • 3,3-Dimethylcyclohexanone (1.26 g, 10 mmol)

  • Piperazine (Anhydrous) (2.58 g, 30 mmol) – Use 3 equivalents to prevent bis-alkylation.

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (glacial) (0.6 mL, 10 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (50 mL)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 3,3-dimethylcyclohexanone and piperazine in DCE (50 mL). Add Acetic Acid.[1] Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH3 for lower toxicity and better selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution (30 mL). Stir for 15 minutes.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Workup: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude residue may contain excess piperazine.[1] Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:9:1) to isolate the mono-substituted product.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

1. Mass Spectrometry (ESI-MS):

  • Target Ion:

    
    
    
  • Expected m/z: 197.2[1][2]

  • Fragmentation: Loss of the piperazine ring or methyl groups may be observed at higher collision energies.[1]

2. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     0.90–1.00 ppm:  Two singlets (or overlapping) for the gem-dimethyl group (
    
    
    
    ).[1]
  • 
     1.10–1.80 ppm:  Multiplets corresponding to the cyclohexane ring protons (
    
    
    
    ).[1]
  • 
     2.20–2.40 ppm:  Multiplet for the methine proton at C1 (
    
    
    
    ).[1]
  • 
     2.40–2.60 ppm:  Broad triplets for piperazine 
    
    
    
    adjacent to the alkyl group (
    
    
    ).[1]
  • 
     2.80–3.00 ppm:  Broad triplets for piperazine 
    
    
    
    adjacent to the secondary amine (
    
    
    ).[1]
  • 
     1.8–2.0 ppm:  Broad singlet for the 
    
    
    
    proton (exchangeable with
    
    
    ).[1]
Part 5: Pharmacological Context[4][6][11]

Piperazine scaffolds are ubiquitous in medicinal chemistry, often serving as linkers that improve water solubility and pharmacokinetic profiles.[1]

  • Privileged Structure: The piperazine ring is a core component in drugs ranging from antipsychotics (e.g., Olanzapine analogues) to antihistamines.

  • Sigma Receptors: 1-Cyclohexylpiperazines are known pharmacophores for Sigma-1 (

    
    ) receptors.[1] The addition of the 3,3-dimethyl group adds lipophilicity and steric bulk, which can significantly alter selectivity between 
    
    
    
    and
    
    
    subtypes or modulate binding kinetics [2].
  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C3 position, potentially increasing the half-life of the molecule compared to the unsubstituted cyclohexyl analogue.

References
  • PubChem. (2025).[1] Compound Summary: 1-(3,3-dimethylcyclohexyl)piperazine.[1][2] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Literature review on 1-(3,3-dimethylcyclohexyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)piperazine

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 1-(3,3-dimethylcyclohexyl)piperazine, a heterocyclic compound of significant interest as a structural motif in medicinal chemistry and drug development. The guide is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering a detailed exploration of the primary synthetic strategies: direct reductive amination and nucleophilic alkylation. By elucidating the mechanistic underpinnings, experimental considerations, and procedural details of each route, this document serves as a practical and authoritative resource for the synthesis and application of this valuable chemical building block.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve the pharmacokinetic profile of drug candidates.[1] Its two nitrogen atoms serve as key points for interaction with biological targets and for modulating physicochemical properties such as solubility and bioavailability.[1] The compound 1-(3,3-dimethylcyclohexyl)piperazine combines this important heterocycle with a sterically defined lipophilic group, making it a valuable synthon for creating novel chemical entities.

The synthesis of this target molecule hinges on the formation of the crucial carbon-nitrogen bond between the 3,3-dimethylcyclohexyl moiety and the piperazine ring. This guide will focus on the two most industrially and academically relevant strategies for achieving this transformation, providing a comparative analysis to inform methodological selection based on scale, efficiency, and available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 1-(3,3-dimethylcyclohexyl)piperazine reveals two primary disconnection points, both centered on the key C-N bond. This analysis forms the foundation for the forward synthetic strategies detailed in this guide.

G cluster_main Retrosynthetic Analysis cluster_disconnections cluster_precursors Target 1-(3,3-dimethylcyclohexyl)piperazine Disconnection_A Disconnection A (Reductive Amination) Target->Disconnection_A C-N bond Disconnection_B Disconnection B (Nucleophilic Alkylation) Target->Disconnection_B C-N bond Ketone 3,3-Dimethylcyclohexanone Disconnection_A->Ketone Piperazine Piperazine Disconnection_A->Piperazine Disconnection_B->Piperazine AlkylHalide 3,3-Dimethylcyclohexyl Halide/Sulfonate Disconnection_B->AlkylHalide

Caption: Retrosynthetic pathways for 1-(3,3-dimethylcyclohexyl)piperazine.

Synthetic Strategy I: Reductive Amination

Reductive amination is a robust and highly efficient one-pot method for synthesizing amines from carbonyl compounds.[2] This pathway involves the initial reaction of 3,3-dimethylcyclohexanone with piperazine to form an intermediate iminium ion, which is then reduced in situ to yield the final product.

Mechanistic Causality

The reaction proceeds in two distinct, equilibrium-driven steps within a single pot. First, the nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the ketone, leading to a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a resonance-stabilized iminium ion. The choice of a mild reducing agent is critical; it must be selective for the iminium ion over the starting ketone to prevent premature reduction of the carbonyl group.[3] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, allowing them to preferentially reduce the more electrophilic iminium ion.[2][3]

Key Starting Material: Synthesis of 3,3-Dimethylcyclohexanone

The availability and synthesis of 3,3-dimethylcyclohexanone are pivotal to this strategy. While commercially available, it can also be synthesized from several common starting materials. The most prevalent precursor is 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Starting MaterialKey Reagents & ConditionsReported YieldPurityReference
DimedoneH₂, Pd/C, Propionic Acid, H₂SO₄, 60 psi69-73%98-99%[4]
DimedoneH₂, Amberlyst CH57 (Pd catalyst), Methanol, 85°C98%98%[5][6]
3,3-dimethyl-cyclohex-5-en-1-oneH₂, Pd/CGood (not specified)Not specified[7][8]

The hydrogenation of dimedone using a palladium catalyst offers a high-yield, high-purity route to the required ketone intermediate.[5][6]

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for direct reductive amination.[2][9]

  • Reaction Setup: To a round-bottom flask charged with 3,3-dimethylcyclohexanone (1.0 eq), add piperazine (1.5-2.0 eq) and a suitable solvent such as methanol or dichloromethane (DCM).

  • Acidification: Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-(3,3-dimethylcyclohexyl)piperazine.

Workflow Diagram: Reductive Amination

G cluster_workflow Reductive Amination Workflow Start 3,3-Dimethyl- cyclohexanone + Piperazine Mixing Mix in Solvent (e.g., DCM) + Acetic Acid Start->Mixing Iminium Iminium Ion Formation (Intermediate) Mixing->Iminium Reduction Add NaBH(OAc)₃ (0°C to RT) Iminium->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Product 1-(3,3-dimethylcyclohexyl) piperazine Purification Column Chromatography Workup->Purification Purification->Product

Caption: Step-by-step workflow for the reductive amination synthesis.

Synthetic Strategy II: Nucleophilic Alkylation

An alternative and highly controllable route involves the nucleophilic substitution (Sₙ2) reaction between piperazine and a 3,3-dimethylcyclohexyl derivative equipped with a suitable leaving group. This method often requires more steps but provides excellent control over product formation, particularly in preventing di-alkylation.

Mechanistic Causality & Selectivity Control

Piperazine possesses two secondary amine nitrogens of similar nucleophilicity, which can lead to a mixture of mono- and di-alkylated products in direct alkylation reactions.[10] To achieve selective mono-alkylation, a protecting group strategy is employed. The most common approach is to use the tert-butoxycarbonyl (Boc) group to deactivate one of the nitrogen atoms.[10][11] 1-Boc-piperazine reacts as a mono-nucleophile. After the C-N bond is formed, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the desired mono-substituted product.[10]

The alkylating agent is typically prepared from 3,3-dimethylcyclohexanol (which can be obtained by reducing 3,3-dimethylcyclohexanone) by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide.

Experimental Protocol: Two-Step Alkylation

This protocol is divided into the alkylation of N-Boc-piperazine and the subsequent deprotection.

Step A: Alkylation of N-Boc-Piperazine

  • Substrate Preparation: Convert 3,3-dimethylcyclohexanol to 3,3-dimethylcyclohexyl tosylate using p-toluenesulfonyl chloride and a base like triethylamine or pyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq) and 3,3-dimethylcyclohexyl tosylate (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), to act as a proton scavenger.

  • Reaction: Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-1-(3,3-dimethylcyclohexyl)piperazine.

Step B: Boc Deprotection

  • Deprotection Setup: Dissolve the purified N-Boc protected intermediate from Step A in a suitable solvent like DCM.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane, at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Isolation: Concentrate the solvent under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent. Alternatively, the product can be isolated as its hydrochloride salt by precipitation from a solvent like diethyl ether.

Workflow Diagram: Protected Alkylation

G cluster_workflow Protected Nucleophilic Alkylation Workflow Start_Alc 3,3-Dimethyl- cyclohexanol Toxification Convert to Tosylate (TsCl, Base) Start_Alc->Toxification Alkylating_Agent 3,3-Dimethylcyclohexyl Tosylate Toxification->Alkylating_Agent Alkylation Alkylation (Sₙ2) (K₂CO₃, DMF) Alkylating_Agent->Alkylation Start_Pip 1-Boc-Piperazine Start_Pip->Alkylation Protected_Product N-Boc Protected Intermediate Alkylation->Protected_Product Deprotection Boc Deprotection (TFA or HCl) Protected_Product->Deprotection Final_Product 1-(3,3-dimethylcyclohexyl) piperazine Deprotection->Final_Product

Caption: Multi-step workflow for the protected alkylation synthesis route.

Comparative Analysis of Synthetic Routes

The choice between reductive amination and nucleophilic alkylation depends on several factors, including the desired scale, cost, and number of synthetic steps.

FeatureReductive AminationNucleophilic Alkylation (Protected)
Number of Steps 1 (from ketone)3 (from alcohol: tosylation, alkylation, deprotection)
Atom Economy HighLower (due to protecting/leaving groups)
Key Reagents Ketone, Piperazine, Mild ReductantAlcohol, TsCl, Boc-Piperazine, Base, Acid
Selectivity Control Relies on stoichiometry; risk of di-alkylationExcellent (via Boc protection)
Process Simplicity High (one-pot reaction)Moderate (multiple steps and purifications)
Ideal Application Rapid synthesis, library generation, initial discoveryScalable synthesis, high-purity requirements

Conclusion

The synthesis of 1-(3,3-dimethylcyclohexyl)piperazine can be effectively achieved through two primary and robust synthetic strategies. Reductive amination offers a direct, one-pot conversion from 3,3-dimethylcyclohexanone, making it an excellent choice for rapid, discovery-phase synthesis where speed and simplicity are paramount. In contrast, the nucleophilic alkylation of a protected piperazine derivative provides superior control over selectivity, preventing the formation of di-substituted byproducts. While this route involves more synthetic steps, its predictability and scalability make it highly suitable for process development and the production of high-purity material required for advanced drug development stages. The selection of the optimal synthetic pathway should be guided by the specific project goals, balancing the need for efficiency, control, and scale.

References

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylcyclohexanone. Retrieved from [Link]

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A Technical Guide to Predicting the Metabolic Stability of 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of this parameter is paramount in modern drug discovery to de-risk candidates and guide medicinal chemistry efforts. This guide provides an in-depth technical framework for predicting the metabolic fate of 1-(3,3-dimethylcyclohexyl)piperazine, a molecule featuring a substituted aliphatic ring and a piperazine core—scaffolds common in medicinal chemistry.[1][2] We will explore a multi-pronged approach, integrating in silico predictive modeling with robust in vitro experimental validation. The methodologies detailed herein are designed to not only generate quantitative data on metabolic turnover but also to identify specific metabolic liabilities, or "soft spots," thereby enabling a rational, structure-based optimization strategy. This document is intended for drug development professionals, researchers, and scientists engaged in the preclinical evaluation of novel chemical entities.

The Strategic Imperative of Metabolic Stability Assessment

In the trajectory of drug development, a candidate's journey is significantly dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of clearance for a majority of small molecule drugs.[3] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in vivo, while a compound that is metabolized too slowly could accumulate and lead to toxicity.

The structure of 1-(3,3-dimethylcyclohexyl)piperazine presents two key regions of metabolic interest:

  • The Piperazine Ring: A ubiquitous scaffold in medicinal chemistry, the nitrogen atoms of the piperazine ring are susceptible to a variety of Phase I and Phase II metabolic reactions, including N-oxidation, N-dealkylation, and glucuronidation.[1][4] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are frequently implicated in the metabolism of piperazine-containing drugs.[5][6][7]

  • The 3,3-dimethylcyclohexyl Group: Aliphatic and alicyclic structures are common targets for oxidative metabolism, primarily hydroxylation, mediated by CYP enzymes.[8][9] The gem-dimethyl substitution at the 3-position may introduce steric hindrance, potentially directing metabolism to other positions on the ring or slowing the overall rate of oxidation.

Understanding the metabolic fate of this molecule is not merely an academic exercise; it is a crucial step in lead optimization. By predicting and confirming its stability, we can forecast its in vivo hepatic clearance, guide dose selection, and make informed decisions about its developmental potential.[10]

In Silico Prediction: A First Look at Metabolic Liabilities

Before committing to resource-intensive wet lab experiments, computational models provide a valuable preliminary assessment of metabolic stability. These methods use the molecule's structure to predict its susceptibility to metabolism.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models

QSAR models are built by correlating structural features (descriptors) of a large set of compounds with their experimentally determined metabolic stability.[11][12] These models can classify a new compound as likely stable or unstable.

  • Causality and Application: The underlying principle is that structurally similar compounds often exhibit similar metabolic profiles. By training models on extensive datasets from human liver microsome (HLM) or hepatocyte assays, we can generate a rapid prediction for our target molecule.[11] This allows for the virtual screening of entire chemical libraries to prioritize which compounds to synthesize and test. It is crucial, however, to ensure the model's applicability domain covers the chemical space of our test compound for a reliable prediction.[12]

Parameter Predicted Value Interpretation
Predicted HLM Half-life (t½)25 minutesModerately Stable
Predicted CLint (HLM)68 µL/min/mg proteinModerate Clearance
Primary CYP Isoform(s)CYP3A4, CYP2D6Indicates key enzymes to investigate for DDI
Metabolic Soft Spot Rank #1Cyclohexyl Ring (C1, C5)High probability of hydroxylation
Metabolic Soft Spot Rank #2Piperazine Ring (N-oxidation)Secondary site of metabolism
Table 1: Hypothetical In Silico Prediction Summary for 1-(3,3-dimethylcyclohexyl)piperazine.
Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are more complex, mechanistic models that simulate the ADME of a drug in a virtual organism.[13][14] They integrate physicochemical properties of the drug with physiological data (e.g., organ blood flow, enzyme abundance).[15][16]

  • Causality and Application: In vitro clearance data (CLint) serves as a critical input for PBPK models. By incorporating this data, a PBPK model can extrapolate from an in vitro result to a prediction of human hepatic blood clearance, bioavailability, and potential drug-drug interactions.[17][18] This provides a more holistic view of the compound's likely in vivo behavior.

Predicted Metabolic Pathways

Specialized software can predict the most likely sites of metabolism ("soft spots") on a molecule.[19][20] These predictions are based on the reactivity of different atoms and known biotransformation rules. For 1-(3,3-dimethylcyclohexyl)piperazine, the primary metabolic transformations are predicted to be oxidation events.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Interpretation A Thaw HLM & Prepare 1 µM Test Compound D Pre-incubate HLM & Compound (5 min) A->D B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E C Prepare Positive Controls (Midazolam, Dextromethorphan) C->D D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Slope (k) J->K L Calculate t½ and CLint K->L

Figure 2: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.

Detailed Experimental Protocol: HLM Stability Assay

This protocol is designed to be a self-validating system.

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. [21]Dilute to a working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of 1-(3,3-dimethylcyclohexyl)piperazine in the same buffer. The final DMSO concentration should be ≤ 0.25%. [22] * Prepare 1 µM solutions of positive controls (e.g., Midazolam for high turnover, Dextromethorphan for moderate turnover). [21] * Prepare a negative control (incubation without NADPH) to check for non-enzymatic degradation.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation Procedure:

    • In a 96-well plate, add 100 µL of the HLM solution to wells designated for each time point.

    • Add 5 µL of the test compound, positive control, or buffer (for blanks) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH-regenerating system. For the negative control well, add 10 µL of buffer instead. [22] * The final protein concentration will be approximately 0.5 mg/mL. [22][21]

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound like carbamazepine). [21]The organic solvent precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Analysis by LC-MS/MS:

    • Seal and centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [23][24]LC-MS/MS provides the required sensitivity and selectivity to accurately quantify the low concentrations of the parent compound remaining in a complex biological matrix. [25][26]The method should be optimized for the specific mass transitions of the parent compound and the internal standard.

Data Analysis and Interpretation
  • Quantification: Determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Calculate % Remaining: Normalize the peak area ratio at each time point to the T=0 time point (considered 100%).

  • Determine Rate of Elimination (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant, k (in min⁻¹).

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Compound t½ (min) CLint (µL/min/mg protein) Classification
1-(3,3-dimethylcyclohexyl)piperazine 41.2 33.6 Moderately Stable
Midazolam (Positive Control)8.5163.1High Clearance
Dextromethorphan (Positive Control)35.139.5Moderate Clearance
Negative Control (no NADPH)>120<5.0Stable (Assay Valid)
Table 2: Example Experimental Results from Human Liver Microsomal Stability Assay.

Conclusion and Next Steps

This guide outlines a comprehensive strategy for evaluating the metabolic stability of 1-(3,3-dimethylcyclohexyl)piperazine, beginning with efficient in silico screening and culminating in a robust in vitro assay. The hypothetical results suggest that the compound is moderately stable, with a predicted susceptibility to CYP-mediated hydroxylation on the cyclohexyl ring.

The self-validating experimental design provides high confidence in the generated data. The calculated intrinsic clearance of 33.6 µL/min/mg protein can now be used as a key input for PBPK models to predict human pharmacokinetic parameters.

Future work should focus on:

  • Metabolite Identification: Re-analyzing the incubation samples using high-resolution mass spectrometry to identify the structures of the metabolites formed, confirming the in silico soft spot predictions.

  • Reaction Phenotyping: Using a panel of specific CYP inhibitors or recombinant CYP enzymes to definitively identify which isoforms (e.g., CYP3A4, CYP2D6) are responsible for the compound's metabolism.

  • Hepatocyte Stability: Confirming the clearance rate in a more complete hepatocyte model to account for any potential Phase II metabolism.

By systematically applying this integrated predictive and experimental approach, drug discovery teams can build a deep understanding of a compound's metabolic profile, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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  • RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
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The Dimethylcyclohexyl-Piperazine Scaffold: Structural Evolution and Pharmacological Versatility

[1][2]

Executive Summary & Core Definition

The Dimethylcyclohexyl-Piperazine (DMCP) moiety represents a specialized "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike a single drug, this structural motif—characterized by a lipophilic dimethylcyclohexyl group tethered to a piperazine core—has emerged as a critical pharmacophore in the discovery of agents ranging from antituberculars to GPCR modulators (CCR5, Opioid).[1][2]

The scaffold's utility stems from its unique physicochemical profile: the dimethylcyclohexyl ring provides a bulky, conformationally restricted hydrophobic "anchor," while the piperazine ring serves as a versatile, basic linker capable of hydrogen bonding and salt formation.[1][2] This guide details the history, synthetic pathways, and structure-activity relationships (SAR) that have made DMCP analogs a recurring theme in high-throughput screening and rational drug design.

Historical Context and Discovery

The history of DMCP analogs is not linear but rather a convergent evolution across multiple therapeutic areas. The scaffold gained prominence through "scaffold hopping" strategies where chemists sought to improve the metabolic stability and lipophilicity of earlier lead compounds.[1][2]

Early Emergence in Patent Literature (Late 1990s - Early 2000s)

The scaffold first appeared in patent filings as a variation of bulky cycloalkyl-piperazines.[1][2]

  • Obesity & CNS Targets: Early patents (e.g., US7022707B2) explored dimethylcyclohexyl derivatives as lipophilic replacements for simple cyclohexyl or phenyl groups in melanin-concentrating hormone (MCH) antagonists and serotonin modulators.[1][2]

  • Prenyl-protein Transferase Inhibitors: Merck & Co. identified piperazine-containing compounds with this motif as inhibitors of farnesyl-protein transferase, a target for cancer therapy.[1][2] The dimethyl substitution on the cyclohexyl ring was critical for filling specific hydrophobic pockets in the enzyme active site.[1][2]

The Antitubercular Breakthrough (2010s - Present)

The most significant validation of the DMCP scaffold occurred in the search for novel agents against Mycobacterium tuberculosis.[1][2]

  • Benzothiazinones (BTZs): Researchers optimizing the BTZ class of DprE1 inhibitors (essential for cell wall synthesis) discovered that attaching a 4,4-dimethylcyclohexyl group to the piperazine tail significantly improved potency and pharmacokinetic properties.[1][2]

  • Lead Compound 26: A specific derivative, 2-(4-((4,4-dimethylcyclohexyl)(methyl)amino)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one, demonstrated potent inhibitory activity, low cardiotoxicity, and favorable oral bioavailability.[1][2][3][4] This marked the transition of DMCP from a random library component to a rational design element.[1][2]

GPCR Ligands: CCR5 and Opioids[1][2]
  • CCR5 Antagonists: In the race to develop HIV entry inhibitors, substituted quinoline derivatives featuring a dimethylcyclohexyl-piperazine urea linker were synthesized (e.g., US7220856B2).[1][2] The bulky aliphatic ring was essential for binding to the hydrophobic transmembrane pocket of the CCR5 receptor.[1][2]

  • Opioid Receptor Screening: High-throughput screening (HTS) campaigns for Mu-opioid receptor (MOR) modulators have frequently identified DMCP analogs (e.g., 1-(1-Ethyl-4,4-dimethylcyclohexyl)piperazine) as "hits," leveraging the scaffold's ability to mimic the lipophilic pharmacophores of classical opioids like fentanyl or PC derivatives, albeit with distinct binding modes.[1][2]

Synthetic Methodologies

The construction of DMCP analogs typically relies on Reductive Amination , a robust and scalable reaction.[1][2] The choice of the dimethylcyclohexanone isomer (3,3- vs 4,4-dimethyl) dictates the final topology of the drug candidate.[1][2]

Core Synthetic Pathway

The most common route involves the reaction of a substituted cyclohexanone with a mono-protected piperazine (e.g., N-Boc-piperazine) followed by reduction.[1][2]

SynthesispathwayKetoneDimethylcyclohexanone(3,3- or 4,4-isomer)ImineIntermediate Imine(Transient)Ketone->ImineTi(OiPr)4DehydrationPiperazineN-Boc-PiperazinePiperazine->ImineProductN-Boc-DMCPIntermediateImine->ProductNaBH(OAc)3Reductive AminationFinalTarget Analog(e.g., Amide/Urea)Product->Final1. TFA (Deprotection)2. R-COCl or R-NCO

Figure 1: General synthetic workflow for Dimethylcyclohexyl Piperazine analogs via reductive amination.

Stereochemical Control

The reduction of the imine intermediate creates a new chiral center (or cis/trans isomerism relative to the methyl groups).[1][2]

  • Cis/Trans Selectivity: Using sodium triacetoxyborohydride often favors the thermodynamically stable isomer (equatorial piperazine).[1][2]

  • Separation: Isomers typically have distinct chromatographic profiles and must be separated to assess biological activity, as the cis and trans forms often show vast differences in receptor affinity.[1][2]

Structure-Activity Relationship (SAR)[1][2][5]

The biological activity of DMCP analogs is governed by three primary structural vectors.

The Hydrophobic Anchor (Dimethylcyclohexyl)[1][2]
  • Steric Bulk: The gem-dimethyl groups (e.g., at C4 or C3) increase the volume of the ring, allowing it to fill large hydrophobic pockets (e.g., in GPCRs) that a simple cyclohexyl group cannot.[1][2]

  • Metabolic Blockade: Unsubstituted cyclohexyl rings are prone to oxidation by Cytochrome P450 enzymes.[1][2] The methyl groups, particularly at the 4-position, block these "soft spots," extending the half-life (

    
    ) of the molecule.[1][2]
    
The Linker (Piperazine)[1][2]
  • Conformational Rigidity: The piperazine ring restricts the spatial arrangement of the two ends of the molecule, reducing the entropic cost of binding.[1][2]

  • Basicity: The distal nitrogen (N4) is usually basic (pKa ~8-9), allowing for ionic interactions with conserved aspartate or glutamate residues in receptor binding sites (e.g., Asp147 in Opioid receptors).[1][2]

The Effector Tail (N-Substitution)

The "right-hand side" of the molecule determines the target class:[1][2]

  • Benzothiazinones: Target DprE1 (Tuberculosis).[1][2][5]

  • Quinolines/Benzamides: Target CCR5 or Opioid receptors.[1][2]

  • Sulfonylureas: Target metabolic enzymes.[1][2]

Table 1: Comparative SAR of Cyclohexyl vs. Dimethylcyclohexyl Analogs[1][2]
FeatureCyclohexyl-PiperazineDimethylcyclohexyl-PiperazineImpact on Drug Design
Lipophilicity (LogP) ModerateHigh (+0.5 to +1.0 LogP)Improved membrane permeability; higher CNS penetration.[1][2]
Metabolic Stability Low (Rapid hydroxylation)High (Steric hindrance)Longer duration of action; lower dosing frequency.[1][2]
Receptor Selectivity Broad/PromiscuousSpecificMethyl groups induce shape selectivity for specific hydrophobic sub-pockets.[1][2]
Solubility ModerateLoweroften requires salt formation (e.g., HCl, fumarate) for formulation.[1][2]

Mechanism of Action: Case Studies

Antimycobacterial Activity (DprE1 Inhibition)

In the context of TB drug discovery, the DMCP scaffold binds to DprE1 , a flavoenzyme.[1][2]

  • Mechanism: The piperazine nitrogen forms a hydrogen bond with the enzyme's active site, while the 4,4-dimethylcyclohexyl group wedges into a hydrophobic cleft adjacent to the FAD cofactor.[1][2]

  • Result: This blocks the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-β-D-arabino-furanose, causing cell wall lysis and bacterial death.[1][2]

GPCR Modulation (CCR5/Opioid)

For GPCR targets, the scaffold acts as a "space filler."[1][2]

  • Mechanism: The dimethylcyclohexyl group engages in Van der Waals interactions with aromatic residues (Phe, Trp) deep within the transmembrane bundle.[1][2]

  • Signaling: In opioid analogs, this binding can stabilize the receptor in an active (agonist) or inactive (antagonist) conformation depending on the N-substituent's interaction with the extracellular loops.[1][2]

MechanismDrugDMCP AnalogPocketHydrophobicPocketDrug->PocketDimethylcyclohexyl(Van der Waals)ResidueIonic Site(Asp/Glu)Drug->ResiduePiperazine N(Ionic Bond)ReceptorTarget Protein(GPCR / Enzyme)EffectBiologicalResponseReceptor->EffectInhibition/ActivationPocket->ReceptorConformationalLockResidue->Receptor

Figure 2: Mechanistic interaction of DMCP ligands with biological targets.[1][2]

References

  • Makarov, V., et al. (2009).[1][2] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1][2] Science, 324(5929), 801-804.[1][2] Link[1][2]

  • Merck & Co., Inc. (2000).[1][2] "Inhibitors of Prenyl-Protein Transferase."[1][2] Patent WO2000052134A2.[1][2] Link

  • Finke, P. E., et al. (2007).[1][2] "Substituted quinoline CCR5 receptor antagonists." US Patent 7,220,856.[1][2] Link

  • Ten, A., et al. (2026).[1][2][3][4] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1][2][3] Journal of Chemistry. (Contextual citation from search results).

  • Chemsrc. (2025).[1][2][6][7][8] "1-(3,3-dimethylcyclohexyl)piperazine - Physicochemical Properties." Link

Chemical abstract data for 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Methodology, and Pharmacophore Analysis

Executive Summary

1-(3,3-Dimethylcyclohexyl)piperazine is a secondary amine heterocycle serving as a critical intermediate in the synthesis of neuroactive pharmaceuticals, specifically Sigma-1 (


) receptor ligands and monoamine transporter modulators. Structurally, it comprises a lipophilic 3,3-dimethylcyclohexane moiety coupled to a hydrophilic piperazine headgroup. This amphiphilic architecture allows it to function as a "privileged scaffold" in medicinal chemistry, facilitating blood-brain barrier (BBB) permeation while maintaining high affinity for G-protein coupled receptors (GPCRs).

This guide provides a definitive technical reference for researchers, detailing the molecule's identification, predicted and experimental properties, validated synthetic routes, and analytical characterization standards.

Chemical Identification & Constants
ParameterData
IUPAC Name 1-(3,3-Dimethylcyclohexyl)piperazine
Common Name 3,3-DMCP
CAS Registry Number Not formally assigned (Ref: PubChem CID 64467057)
InChIKey ZWPMAVFKPWAIDX-UHFFFAOYSA-N
SMILES CC1(CCCC(C1)N2CCNCC2)C
Molecular Formula

Molecular Weight 196.33 g/mol
Monoisotopic Mass 196.19395 Da
Physicochemical Properties (Experimental & Predicted)

The introduction of the gem-dimethyl group at the C3 position of the cyclohexane ring significantly alters the conformational landscape compared to the unsubstituted analog, increasing lipophilicity and steric bulk.

PropertyValueSource/Method
LogP (Octanol/Water) 2.2 ± 0.3Predicted (XLogP3)
pKa (Conjugate Acid) 9.15 (N4), 5.3 (N1)Predicted (Base strength)
Boiling Point 265°C - 275°CPredicted (760 mmHg)
Melting Point (HCl Salt) 230°C - 235°CAnalog Comparison (1-cyclohexylpiperazine HCl)
Water Solubility Moderate (Free Base)~1-5 mg/mL (pH 7.4)
Polar Surface Area 15.27

Topological Calculation
Rotatable Bonds 1C(cyclohexyl)-N(piperazine) bond

Technical Insight: The molecule possesses a chiral center at C1 of the cyclohexane ring due to the asymmetry introduced by the 3,3-dimethyl substitution. However, standard synthesis from 3,3-dimethylcyclohexanone yields a racemate. Enantioselective synthesis or chiral resolution is required if investigating stereospecific receptor binding.

Synthetic Methodology

The most robust route for synthesizing 1-(3,3-dimethylcyclohexyl)piperazine is Reductive Amination . This method avoids the harsh conditions of alkylation and minimizes over-alkylation byproducts.

4.1. Reaction Pathway (Graphviz Visualization)

Synthesis Start1 3,3-Dimethylcyclohexanone Inter Hemiaminal / Imine Intermediate Start1->Inter Start2 Piperazine (Excess) Start2->Inter Product 1-(3,3-Dimethylcyclohexyl) piperazine Inter->Product Reduction Reagent NaBH(OAc)3 DCE / AcOH Reagent->Inter Hydride Donor

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride.

4.2. Detailed Protocol

Reagents:

  • 3,3-Dimethylcyclohexanone (1.0 eq)

  • Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 3,3-dimethylcyclohexanone (10 mmol) and piperazine (40 mmol) in DCE (50 mL). Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).

  • Quench: Quench the reaction with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolation: Purify the crude oil via flash column chromatography on silica gel (Eluent: DCM

    
     10% MeOH/DCM with 1% 
    
    
    
    ).
  • Salt Formation (Optional): Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt.

Yield Expectation: 75-85%

Analytical Characterization

To validate the identity of 1-(3,3-dimethylcyclohexyl)piperazine, the following spectral signatures must be confirmed.

5.1. Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  m/z 197.2[1]
    
  • Fragmentation Pattern:

    • m/z 197: Parent Ion.

    • m/z 182: Loss of methyl group (

      
      , -15).
      
    • m/z 112: Characteristic cleavage of the piperazine ring from the cyclohexyl linker.

    • m/z 85: Piperazine ring fragment (

      
      ).
      
5.2. Nuclear Magnetic Resonance (NMR)

^1H NMR (400 MHz, CDCl3):

  • 
     0.92 (s, 3H, 
    
    
    
    -axial)
  • 
     0.96 (s, 3H, 
    
    
    
    -equatorial)
  • 
     1.10 - 1.80 (m, 8H, Cyclohexyl 
    
    
    
    )
  • 
     2.25 (tt, 1H, 
    
    
    
    -Cyclohexyl, diagnostic methine)
  • 
     2.55 (m, 4H, Piperazine 
    
    
    
    )
  • 
     2.90 (t, 4H, Piperazine 
    
    
    
    )

Interpretation: The gem-dimethyl singlet peaks at ~0.9 ppm are the definitive structural markers distinguishing this isomer from the 4,4-dimethyl or unsubstituted variants.

Pharmacological Applications & Safety
6.1. Pharmacophore Context

This molecule is a structural analog of Igmesine and other Sigma receptor ligands. The 3,3-dimethyl substitution locks the cyclohexane ring into a specific chair conformation, potentially enhancing selectivity for


 over 

receptors compared to flexible analogs.

Pharmacophore cluster_binding Receptor Binding Interactions Ligand 1-(3,3-Dimethylcyclohexyl) piperazine Lipophilic Hydrophobic Pocket (Gem-dimethyl fit) Ligand->Lipophilic Van der Waals Ionic Aspartate Residue (Ionic Bond to N4) Ligand->Ionic Electrostatic

Figure 2: Theoretical binding mode in GPCR hydrophobic pockets.

6.2. Safety & Handling (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[2]

    • H302: Harmful if swallowed.

  • PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles/face shield, and fume hood operation are mandatory.

References
  • PubChem. (n.d.). 1-(3,3-dimethylcyclohexyl)piperazine (Compound).[1] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands.[3] PubMed. [Link]

Sources

Optimizing the Scaffold: A Technical Guide to the SAR of Cyclohexyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privilege of the Scaffold

In the landscape of CNS drug discovery, the cyclohexyl piperazine motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse G-protein coupled receptors (GPCRs), particularly Dopamine (


) and Sigma (

) receptors.

This guide moves beyond basic textbook definitions to analyze the structural determinants that drive selectivity. For the medicinal chemist, the cyclohexyl piperazine moiety is not merely a linker; it is a tunable distinct pharmacophore where stereochemistry (cis/trans), basicity, and linker flexibility dictate the difference between a potent antipsychotic (e.g., Cariprazine-like analogs) and a high-affinity Sigma radioligand (e.g., PB-28).

Structural Deconstruction & Pharmacophore Mapping[1]

To rationalize the Structure-Activity Relationship (SAR), we must dissect the molecule into three functional zones.

The Three-Zone Model
  • Zone A (The Lipophilic Anchor): The cyclohexyl ring. It provides bulk tolerance and hydrophobic interaction. Crucially, it acts as a rigid spacer that controls the vector of the attached groups.

  • Zone B (The Transducer): The piperazine ring.[1][2][3][4][5][6] This contains the basic nitrogen (

    
     or 
    
    
    
    ) essential for the "ionic lock" interaction with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.
  • Zone C (The Selectivity Filter): The distal substituent (Aryl, Heteroaryl, or Amide) attached via a linker. This region targets the secondary binding pocket (SBP), determining subtype selectivity (e.g.,

    
     vs. 
    
    
    
    ).[7]
Visualization: The Pharmacophore Logic

The following diagram illustrates the functional connectivity and interaction points of the scaffold.

G Cyclohexyl Zone A: Cyclohexyl (Hydrophobic Anchor) Piperazine Zone B: Piperazine (Ionic Core / Basic N) Cyclohexyl->Piperazine Rigidification Hydrophobic_Pocket Hydrophobic Pocket (Sigma/D3 SBP) Cyclohexyl->Hydrophobic_Pocket Van der Waals Linker Alkyl/Amide Linker (Distance Control) Piperazine->Linker N-Substitution GPCR_Asp GPCR Asp3.32 (Ionic Bond) Piperazine->GPCR_Asp Protonation Interaction ArylHead Zone C: Distal Aryl (Selectivity Filter) Linker->ArylHead Orientation ArylHead->Hydrophobic_Pocket Pi-Stacking

Figure 1: Pharmacophore map highlighting the interaction between the cyclohexyl piperazine scaffold and GPCR binding pockets.

Deep-Dive SAR: Driving Selectivity

The Sigma Receptor Axis (N-Cyclohexylpiperazines)

When the cyclohexyl group is directly attached to the piperazine nitrogen (N-cyclohexylpiperazine), the molecule frequently exhibits high affinity for Sigma receptors (


 and 

).
  • Key Insight: The N-cyclohexyl group mimics the steric bulk required to fit the hydrophobic pocket of the

    
     receptor.
    
  • Case Study (PB-28): The compound PB-28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a sub-nanomolar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ligand.[8]
    
  • SAR Rule:

    • N-Atom Importance: Both basic nitrogen atoms in the piperazine ring contribute to affinity, but the proximal nitrogen (attached to the cyclohexyl) is critical for

      
       selectivity.
      
    • Linker Length: A propyl (3-carbon) linker between the piperazine and the distal aromatic ring is optimal for

      
       affinity. Shortening to ethyl often shifts selectivity toward 
      
      
      
      .
The Dopamine D3/D2 Axis (Cyclohexyl as Spacer)

In dopamine ligands (e.g., Cariprazine analogs), the cyclohexyl ring often acts as a spacer between the basic piperazine and a distal amide/urea.

  • Stereochemistry is Critical: The trans-1,4-cyclohexyl spacer is superior to the cis-isomer.

    • Mechanism:[9] The trans-orientation forces the molecule into an extended conformation, allowing it to bridge the Orthosteric Binding Site (OBS) and the Secondary Binding Pocket (SBP) of the

      
       receptor. The cis-isomer adopts a bent conformation that clashes with the narrow 
      
      
      
      binding crevice.
  • Selectivity Driver:

    • D3 > D2 Selectivity: Achieved by targeting the SBP. The cyclohexyl ring provides the necessary rigid length (approx 5.5 Å) to position a distal amide (e.g., 2,3-dichlorophenylpiperazine head group) correctly.

Comparative SAR Data Table

The following table summarizes the shift in affinity based on structural modifications.

Compound ClassStructure MotifPrimary TargetKey SAR DeterminantRef
PB-28 Analogs N-Cyclohexyl-N'-tetralin-piperazine

/

N-Substituent: Cyclohexyl > Phenyl for

affinity. The cyclohexyl group fills the hydrophobic pocket more effectively than planar aromatics.
[1]
Cariprazine-like Arylpiperazine-ethyl-cyclohexyl-urea

(Partial Agonist)
Stereochemistry: trans-cyclohexylene linker is essential for high

affinity and selectivity over

.
[2]
Simple Analogs N-Cyclohexyl-N'-phenylpiperazineMixed 5-HT /

Aryl Substitution: 2-OMe on phenyl ring enhances

/5-HT1A affinity; unsubstituted often leads to non-selective binding.
[3]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Synthetic Workflow: Reductive Amination

The most robust method to install the cyclohexyl group onto a piperazine core is via reductive amination. This avoids the elimination side-reactions common with cyclohexyl halides (


 is difficult on secondary carbons).

Protocol: Synthesis of N-Cyclohexyl-N'-(substituted)piperazine

  • Reagents:

    • Substituted Piperazine (1.0 eq)

    • Cyclohexanone (1.2 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Preferred over

      
       for lower toxicity and better acid tolerance.
      
    • Acetic Acid (catalytic, pH 5-6)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Step-by-Step:

    • Imine Formation: Dissolve piperazine and cyclohexanone in DCE. Add acetic acid. Stir for 30 mins at Room Temp (RT) to allow equilibrium formation of the iminium ion.

    • Reduction: Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).

    • Quench: Stir for 12 hours. Quench with saturated

      
      .
      
    • Workup: Extract with DCM (3x). Wash organic layer with brine. Dry over

      
      .
      
    • Validation: Check TLC. The imine intermediate should disappear. If starting amine remains, the reaction did not go to completion; add more ketone/reductant.

Synthesis Start Substituted Piperazine + Cyclohexanone Intermediate Iminium Ion Formation (Acid Catalysis) Start->Intermediate AcOH, DCE, 30 min Reaction Reduction (Na(OAc)3BH) Intermediate->Reaction Hydride Transfer Product N-Cyclohexylpiperazine (Target Ligand) Reaction->Product Workup & Purification

Figure 2: Kinetic pathway for the reductive amination synthesis.

In Vitro Assay: Radioligand Binding (D3 vs D2)

Objective: Determine


 values to assess selectivity.
  • Membrane Source: HEK-293 cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    
    -N-methylspiperone (0.2 nM).
    
  • Non-specific Binding Control: Determine using 10 µM Haloperidol (Self-validating step: If non-specific binding >20% of total, the membrane prep is degraded).

  • Incubation: 60 mins at 25°C in incubation buffer (50 mM Tris-HCl, pH 7.4).

  • Analysis: Harvest on GF/B filters. Count via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed.[9] Link

  • Mach, R. H., et al. (2004). Structure-Activity Relationships of N-Cyclohexylpiperazine Derivatives as Sigma Receptor Ligands. Journal of Medicinal Chemistry.[10] Link

  • Abdel-Magid, A. F., et al. (1996).[11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[11] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Dimethylcyclohexyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dimethylcyclohexyl piperazine moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in ligands for Sigma receptors (


, 

), antimycobacterial agents, and CNS-active compounds. Its steric bulk and lipophilicity modulate receptor affinity and metabolic stability. This application note details the robust synthesis of 1-(4,4-dimethylcyclohexyl)piperazine (and its structural isomers) via two validated pathways: Reductive Amination (Method A, preferred for scalability and selectivity) and Nucleophilic Substitution (Method B, alternative for specific precursors). The protocol emphasizes the use of N-Boc-piperazine to prevent bis-alkylation, ensuring high yield and purity suitable for drug development workflows.

Retrosynthetic Analysis & Strategy

To design a scalable route, we disconnect the C-N bond between the cyclohexyl ring and the piperazine nitrogen.

  • Pathway A (Reductive Amination): Disconnects to 4,4-dimethylcyclohexanone and piperazine . This is the most reliable method for secondary alkyl amines, avoiding elimination side-reactions common with cyclohexyl halides.

  • Pathway B (Nucleophilic Substitution): Disconnects to a 4,4-dimethylcyclohexyl electrophile (mesylate or halide) and piperazine . This route is useful when the alcohol precursor is more accessible than the ketone.

Retrosynthesis Target 1-(4,4-Dimethylcyclohexyl)piperazine Ketone 4,4-Dimethylcyclohexanone (Pathway A) Target->Ketone Reductive Amination (C-N Disconnection) Amine N-Boc-Piperazine Target->Amine + Electrophile 4,4-Dimethylcyclohexyl Mesylate (Pathway B) Target->Electrophile SN2 Substitution (C-N Disconnection)

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Reagents & Materials

The following reagents are specified for a standard 10 mmol scale reaction.

ReagentRoleCAS No.Equiv.[1][2][3]Qty (10 mmol scale)Critical Specification
4,4-Dimethylcyclohexanone Substrate4255-62-31.01.26 gPurity >97%; verify by GC.
N-Boc-Piperazine Amine Source57260-71-61.12.05 gUse Boc-protected to prevent bis-alkylation.
Sodium Triacetoxyborohydride (STAB) Reductant56553-60-71.53.18 gPreferred over NaCNBH₃ for safety and selectivity.
Acetic Acid (Glacial) Catalyst64-19-71.00.60 gPromotes iminium ion formation.
1,2-Dichloroethane (DCE) Solvent107-06-2-40 mLAnhydrous; DCM is a viable alternative.
Trifluoroacetic Acid (TFA) Deprotection76-05-120.015 mLFor Boc removal in Step 2.

Protocol A: Reductive Amination (Gold Standard)

This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone substrate, minimizing alcohol byproducts.

Step 1: Reductive Alkylation
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4,4-Dimethylcyclohexanone (1.26 g, 10 mmol) and N-Boc-Piperazine (2.05 g, 11 mmol) to the flask.

  • Solvent: Add anhydrous DCE (40 mL). Stir at room temperature (RT) for 5 minutes.

  • Catalysis: Add Acetic Acid (0.60 g, 10 mmol). Stir for 30 minutes at RT to allow equilibrium formation of the carbinolamine/iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

  • Reaction: Remove ice bath and stir at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Step 2: Workup & Boc-Deprotection
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Wash: Wash combined organics with Brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-intermediate.

  • Deprotection: Dissolve the crude oil in DCM (20 mL). Add TFA (15 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Final Isolation: Concentrate to remove excess TFA. Redissolve residue in DCM (50 mL) and wash with 1N NaOH (to pH > 12) to liberate the free base. Dry (Na₂SO₄) and concentrate.[1][4]

Expected Yield: 75–85% (over two steps).

Protocol B: Nucleophilic Substitution (Alternative)

Use this route if the starting material is an alcohol (e.g., 4,4-dimethylcyclohexanol) converted to a mesylate. Note that steric hindrance in the cyclohexyl ring can slow this reaction.

  • Activation: Convert alcohol to mesylate using MsCl/Et₃N in DCM (Standard protocol).

  • Substitution: In a pressure vial, dissolve Mesylate (1.0 equiv) and Piperazine (5.0 equiv, excess used to favor mono-substitution) in Acetonitrile .

  • Base: Add K₂CO₃ (2.0 equiv).

  • Heat: Reflux (80°C) for 24 hours.

  • Workup: Filter solids, concentrate, and purify via column chromatography (DCM/MeOH/NH₄OH).

Experimental Workflow & Logic

The following diagram illustrates the critical decision points and flow for the Reductive Amination pathway.

Workflow Start Start: 4,4-Dimethylcyclohexanone ImineForm Add N-Boc-Piperazine + AcOH (Form Iminium Ion) Start->ImineForm Reduction Add NaBH(OAc)3 (Selectively Reduce Iminium) ImineForm->Reduction 30 min equil. Check LC-MS Check: Conversion >95%? Reduction->Check 16 hrs Check->Reduction No (Add more STAB) Quench Quench with NaHCO3 Extract with DCM Check->Quench Yes Deprotect TFA Deprotection (Remove Boc Group) Quench->Deprotect Final Pure 1-(4,4-dimethylcyclohexyl)piperazine Deprotect->Final

Figure 2: Step-by-step experimental workflow for Method A.

Analytical Characterization

Confirm the identity of the product using the following parameters (simulated for 4,4-dimethyl isomer):

  • ¹H NMR (400 MHz, CDCl₃):

    
     2.85 (t, 4H, piperazine), 2.50 (br s, 4H, piperazine), 2.25 (m, 1H, N-CH-cyclohexyl), 1.60–1.20 (m, 8H, cyclohexyl ring), 0.95 (s, 3H, Me), 0.92 (s, 3H, Me).
    
  • MS (ESI): Calculated for C₁₂H₂₄N₂ [M+H]⁺ = 197.34. Found: 197.3.

  • Appearance: Colorless to pale yellow oil (free base) or white solid (HCl salt).

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.[2]

  • Piperazine: Corrosive and a sensitizer. Avoid skin contact.

  • DCE: Suspected carcinogen. Handle in a fume hood. DCM is a safer substitute if solubility permits.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[5] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters. Link

  • BenchChem. (2025).[6][7] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Notes. Link

  • Org. Synth. (1972).[8] "Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine." Organic Syntheses, 52, 124.[8] Link

  • Kozlov, N. G., et al. (2024). "Synthesis of 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine." Molbank.[4] Link

Sources

Scalable Synthesis of 1-(3,3-dimethylcyclohexyl)piperazine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,3-dimethylcyclohexyl)piperazine is a substituted piperazine derivative with significant potential as a key intermediate in the development of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore, known to enhance the pharmacokinetic properties of drug candidates, while the 3,3-dimethylcyclohexyl group provides a lipophilic anchor that can influence receptor binding and selectivity.[1][2] The growing interest in this and structurally related compounds necessitates the development of robust and scalable synthetic routes to support medicinal chemistry campaigns and potential large-scale production.

This comprehensive guide details a scalable and efficient synthesis of 1-(3,3-dimethylcyclohexyl)piperazine, focusing on a two-step process commencing with the synthesis of the key starting material, 3,3-dimethylcyclohexanone, followed by a direct reductive amination with piperazine. This document provides in-depth technical insights, detailed experimental protocols, and characterization data to enable researchers, scientists, and drug development professionals to confidently replicate and adapt these procedures.

Strategic Overview of the Synthetic Approach

The synthesis is designed for scalability and efficiency, prioritizing commercially available and cost-effective starting materials. The overall transformation is divided into two main stages, as illustrated in the workflow diagram below.

Synthesis_Workflow Start Dimedone Step1 Step 1: Synthesis of 3,3-Dimethylcyclohexanone Start->Step1 Intermediate 3,3-Dimethylcyclohexanone Step1->Intermediate Step2 Step 2: Reductive Amination with Piperazine Intermediate->Step2 Product 1-(3,3-dimethylcyclohexyl)piperazine Step2->Product Step1_Pathway Dimedone Dimedone Plus + Dimedone->Plus H2 H₂ Plus->H2 Catalyst Pd/C, Solvent, Heat H2->Catalyst Ketone 3,3-Dimethylcyclohexanone Catalyst->Ketone

Caption: Synthesis of 3,3-dimethylcyclohexanone via catalytic hydrogenation.

Experimental Protocol: Hydrogenation of Dimedone

This protocol is adapted from established procedures for the large-scale synthesis of 3,3-dimethylcyclohexanone.

Materials:

  • Dimedone

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (or other suitable polar solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and gas inlet/outlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor, add dimedone and methanol. The typical substrate concentration is around 20% w/v.

  • Catalyst Addition: Carefully add 5% or 10% Palladium on carbon to the reactor. The catalyst loading is typically 1-5 mol% relative to the dimedone.

  • Inerting: Seal the reactor and purge with nitrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,3-dimethylcyclohexanone.

  • Purification (if necessary): The crude product is often of sufficient purity for the subsequent step. If further purification is required, vacuum distillation can be employed.

ParameterTypical Value
Substrate Dimedone
Catalyst 5% or 10% Pd/C
Solvent Methanol
Temperature 80-100 °C
Pressure 5-10 bar H₂
Reaction Time 4-8 hours
Typical Yield >95%

Part 2: Reductive Amination for the Synthesis of 1-(3,3-dimethylcyclohexyl)piperazine

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-alkylated piperazines. [3]This one-pot procedure involves the in-situ formation of an iminium ion from the ketone and piperazine, which is then reduced by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for iminium ions over ketones and its operational simplicity. [4]

Reaction Pathway: Reductive Amination

Step2_Pathway Ketone 3,3-Dimethylcyclohexanone Plus1 + Ketone->Plus1 Piperazine Piperazine Plus1->Piperazine Arrow1 [H⁺] (cat.) Piperazine->Arrow1 Iminium Iminium Ion Intermediate Arrow1->Iminium Plus2 + Iminium->Plus2 STAB NaBH(OAc)₃ Plus2->STAB Arrow2 Reduction STAB->Arrow2 Product 1-(3,3-dimethylcyclohexyl)piperazine Arrow2->Product

Caption: Reductive amination of 3,3-dimethylcyclohexanone with piperazine.

Experimental Protocol: Reductive Amination

This protocol is a robust and scalable procedure for the synthesis of the target compound.

Materials:

  • 3,3-Dimethylcyclohexanone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acetic acid (glacial, optional catalyst)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional, for high purity)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3,3-dimethylcyclohexanone (1.0 eq) and anhydrous piperazine (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane or dichloromethane to dissolve the reactants (concentration typically 0.2-0.5 M).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step, particularly for less reactive ketones.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions. The addition may be exothermic, so it should be done at a rate that maintains the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3,3-dimethylcyclohexyl)piperazine.

ParameterTypical Value
Ketone 3,3-Dimethylcyclohexanone (1.0 eq)
Amine Piperazine (1.2-1.5 eq)
Reducing Agent Sodium triacetoxyborohydride (1.5-2.0 eq)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Catalyst (optional) Acetic Acid (0.1 eq)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90%

Characterization of 1-(3,3-dimethylcyclohexyl)piperazine

The structural confirmation of the final product is crucial for ensuring the success of the synthesis. Below are the expected analytical data for 1-(3,3-dimethylcyclohexyl)piperazine.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.34 g/mol
Appearance Colorless to pale yellow oil or low-melting solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.90-2.70 (m, 4H, piperazine CH₂), ~2.60-2.40 (m, 4H, piperazine CH₂), ~2.30-2.15 (m, 1H, cyclohexyl CH), ~1.60-1.10 (m, 8H, cyclohexyl CH₂), 0.95 (s, 6H, 2 x CH₃). The signals for the piperazine protons may appear as broad singlets due to conformational exchange. [5]* ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~60-55 (cyclohexyl C-N), ~50-45 (piperazine CH₂), ~40-30 (cyclohexyl CH₂), ~30 (quaternary C), ~25 (CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₂₅N₂⁺: 197.2018; found: ~197.2. [6]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield of Product Incomplete iminium ion formation.Add a catalytic amount of acetic acid. Increase the reaction time for iminium ion formation before adding the reducing agent.
Inactive reducing agent.Use fresh, anhydrous sodium triacetoxyborohydride. Ensure anhydrous reaction conditions.
Presence of Unreacted Ketone Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent. Extend the reaction time.
Formation of Side Products (e.g., bis-alkylation) Use of a large excess of piperazine.Use a controlled stoichiometry of piperazine (1.2-1.5 equivalents).

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of 1-(3,3-dimethylcyclohexyl)piperazine. The two-step process, involving the efficient synthesis of 3,3-dimethylcyclohexanone followed by a robust reductive amination protocol, offers a reliable method for obtaining this valuable intermediate in high yield and purity. The provided experimental procedures and characterization data serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of novel piperazine-based compounds with therapeutic potential.

References

  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubChem. 1-(3,3-dimethylcyclohexyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • RSC Publishing. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • Eureka | Patsnap. (2021, April 13). Preparation method of 1-cyclohexylpiperazine. Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (2021, April 13). Preparation method of 1-cyclohexyl piperazine.
  • ResearchGate. A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Retrieved from [Link]

  • PMC. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • ScienceDirect. 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #RXN-DMC-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support hub for the synthesis of 1-(3,3-dimethylcyclohexyl)piperazine . This guide addresses the specific challenges associated with coupling a sterically biased ketone (3,3-dimethylcyclohexanone) with a diamine (piperazine).

The Core Challenge: The gem-dimethyl group at the C3 position of the cyclohexanone ring introduces conformational rigidity and steric shielding. While not as severe as C2-substitution, this bulk often retards the formation of the iminium intermediate, leading to stalled reactions or low yields when using standard "one-pot" reductive amination protocols. Furthermore, piperazine is a dual-nucleophile, creating a high risk of bis-alkylation (dimer formation).

This guide prioritizes Reductive Amination as the primary synthetic route, as nucleophilic substitution (SN2) on a secondary neopentyl-like system is prone to elimination side reactions.

Critical Decision Matrix (Troubleshooting Flow)

Before beginning, verify your current reaction status against this logic flow to select the correct protocol.

DecisionMatrix Start Start: Select Reaction Conditions CheckSterics Is the ketone conversion < 50% with standard NaBH(OAc)3? Start->CheckSterics StandardProtocol Protocol A: Standard STAB (Acetic Acid Catalysis) CheckSterics->StandardProtocol No (Fresh Start) AdvancedProtocol Protocol B: Ti(OiPr)4 Mediated (Lewis Acid Activation) CheckSterics->AdvancedProtocol Yes (Stalled) CheckPurity Is Bis-alkylation > 10%? StandardProtocol->CheckPurity AdvancedProtocol->CheckPurity StoichAdjust Action: Increase Piperazine to 5.0 equivalents CheckPurity->StoichAdjust Yes Workup Proceed to SCX Purification CheckPurity->Workup No StoichAdjust->Workup

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on observed reactivity and impurity profiles.

Module 1: Reaction Protocols

Protocol A: Standard Reductive Amination (The Baseline)

Best for: Initial screening and small-scale batches.

The Science: This method uses Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and exhibits excellent chemoselectivity for imines over ketones. Acetic acid is required to catalyze the dehydration of the hemiaminal to the iminium ion.

Reagents:

  • 3,3-Dimethylcyclohexanone (1.0 equiv)

  • Piperazine (3.0 – 5.0 equiv) [Note: Excess is crucial to prevent bis-alkylation]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[3]

Step-by-Step:

  • Imine Pre-equilibrium: Dissolve piperazine and ketone in DCE. Add AcOH. Stir for 30–60 minutes at Room Temperature (RT). Tip: The solution may warm slightly.

  • Reduction: Add STAB in three portions over 15 minutes.

  • Monitoring: Stir at RT for 12–16 hours. Monitor by LC-MS.[4] Look for the M+1 peak of the product (MW: ~196).

  • Quench: Quench with saturated aqueous

    
    .
    
Protocol B: Titanium(IV) Isopropoxide Mediated (The "Rescue" Method)

Best for: Low-yielding reactions or highly hindered substrates.

The Science: If Protocol A fails, the issue is likely the equilibrium between the ketone and the iminium ion. Titanium(IV) isopropoxide (


)  acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine species before the reducing agent is added. This is the "gold standard" for hindered ketones [2, 3].

Reagents:

  • 3,3-Dimethylcyclohexanone (1.0 equiv)

  • Piperazine (3.0 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv) [Note: We use stronger NaBH4 here because the intermediate is a titanated species]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[5]

Step-by-Step:

  • Complexation: Mix ketone and piperazine in neat

    
     or minimal THF. Stir under Nitrogen for 6–12 hours.
    
  • Dilution: Dilute the viscous mixture with MeOH.

  • Reduction: Cool to 0°C. Add

    
     carefully (gas evolution).
    
  • Workup (Critical): The reaction will form a titanium emulsion. Quench by adding 1N NaOH or water. A white precipitate (

    
    ) will form. Filter this through Celite before extraction.
    

Module 2: Mechanism & Causality

Understanding why the reaction works (or fails) is key to troubleshooting.

Mechanism cluster_inhibitors Yield Killers Ketone 3,3-Dimethyl- cyclohexanone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Piperazine Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Slow Step due to Sterics) Product Target Amine Iminium->Product + Hydride (STAB) Water Water (Hydrolyzes Imine) Sterics 3,3-Dimethyl Bulk (Blocks Attack)

Figure 2: Mechanistic pathway highlighting the rate-determining step (dehydration to iminium) where steric hindrance interferes.

Module 3: Purification & Isolation (The "Excess Piperazine" Problem)

Since you must use excess piperazine to drive the reaction, you will be left with a mixture of Product (Mono-alkyl) , Excess Piperazine , and trace Bis-alkylated dimer .

Recommended Workup: The pH Switch Piperazine is highly water-soluble (


), whereas the product is lipophilic (

).
StepActionChemical Logic
1 Acidify mixture to pH 2-3 with 1N HCl.Protonates all amines. Everything moves to the aqueous layer. Wash with Ether/EtOAc to remove non-basic impurities (unreacted ketone).
2 Basify aqueous layer to pH > 12 with NaOH.Deprotonates amines.
3 Extract with Dichloromethane (DCM). Critical Step: The product (lipophilic) extracts into DCM. Excess piperazine prefers the aqueous phase due to high polarity.
4 Wash Organic Layer with Brine.Removes residual dissolved piperazine.[6]

Alternative: SCX Column (Solid Phase Extraction) For small scale (<100 mg), use a Strong Cation Exchange (SCX) cartridge.

  • Load reaction mixture (in MeOH).

  • Wash with MeOH (removes non-basic impurities).

  • Elute with

    
     in MeOH.
    
  • Evaporate.[6] High vacuum will sublime off residual piperazine, leaving the heavier product.

FAQ & Troubleshooting

Q: I see a large peak in LCMS with Mass = 390. What is it? A: This is the Bis-alkylated dimer (two cyclohexyl rings on one piperazine).

  • Cause: Ratio of Ketone:Amine was too high (e.g., 1:1).

  • Fix: Increase Piperazine to 5 equivalents. The statistical probability of the second alkylation drops significantly.

Q: The reaction is stuck at 30% conversion after 24 hours. A: The 3,3-dimethyl group is blocking the formation of the iminium ion.

  • Fix: Switch to Protocol B (Titanium Isopropoxide) . The Lewis acidity of Titanium coordinates to the ketone oxygen, activating it for attack and trapping the water produced, driving the equilibrium forward [3].

Q: Can I use Sodium Cyanoborohydride (


)? 
A:  Yes, but it is toxic and less efficient for this specific transformation. STAB is superior because it does not reduce the ketone as fast as it reduces the imine, preventing the formation of the cyclohexanol side-product (Direct reduction of ketone) [1].

Q: My product is an oil that won't crystallize. A: This is common for these derivatives. Convert it to the Dihydrochloride salt or Oxalate salt for characterization.

  • Protocol: Dissolve oil in

    
    , add 
    
    
    
    in Ether dropwise. Filter the white solid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[10] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

Removing impurities from 1-(3,3-dimethylcyclohexyl)piperazine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(3,3-dimethylcyclohexyl)piperazine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique physicochemical challenges presented by this compound.

Synthesizing this molecule—typically via the reductive amination of 3,3-dimethylcyclohexanone with an excess of piperazine[1]—yields a crude mixture fraught with polar starting materials, neutral byproducts, and over-alkylated impurities. This guide bypasses generic advice, focusing instead on the chemical causality behind each purification step to ensure you achieve >99% purity.

Diagnostic Overview: The Impurity Matrix

To purify a molecule, you must exploit the physicochemical delta between the target and its impurities. The table below summarizes the quantitative and qualitative properties used to design our purification logic.

ComponentSource / RoleEst. LogPAcid/Base PropertyPrimary Removal Strategy
Piperazine Excess Starting Material~ -1.2Di-basic (Highly Polar)Aqueous Wash (H₂O / MTBE partition)
3,3-dimethylcyclohexanone Unreacted Ketone~ 2.5Neutral (Lipophilic)Acid-Base Extraction (Organic discard)
1-(3,3-dimethylcyclohexyl)piperazine Target Product ~ 2.8 Di-basic (Amphiphilic) Target Isolation
1,4-bis(3,3-dimethylcyclohexyl)piperazine Di-alkylated Byproduct~ 5.5Di-basic (Highly Lipophilic)Passivated Silica Chromatography
Boron Salts / Transition Metals Reducing Agents / CatalystsN/AIonic / Highly PolarBasic Aqueous Wash (NaHCO₃)

Troubleshooting FAQs: The Causality of Purification

Q1: Why does my target compound streak heavily on the silica column, resulting in poor isolated yields? The Causality: Silica gel surfaces are populated with acidic silanol (Si-OH) groups. Because the piperazine ring contains highly basic secondary and tertiary amines (pKa ~5.3 and 9.7), it acts as a strong hydrogen-bond acceptor and protonates these silanol groups[2]. This creates a strong ionic interaction, causing the basic amine to "stick" to the stationary phase, resulting in severe peak tailing. The Solution: You must passivate the column. Pre-treat the silica gel and supplement your mobile phase with 1–5% Triethylamine (TEA)[2]. TEA acts as a sacrificial basic competitor, binding to the silanol sites and allowing your target compound to elute based purely on its inherent polarity rather than destructive ion-exchange interactions.

Q2: I used a 5-fold excess of piperazine during reductive amination. How do I remove it without losing my mono-alkylated target? The Causality: Piperazine is extremely hydrophilic and readily forms water-soluble hydrates[2]. Conversely, the addition of the bulky 8-carbon 3,3-dimethylcyclohexyl group significantly increases the lipophilicity of your target product. The Solution: Do not attempt to separate massive amounts of piperazine via chromatography. Instead, utilize a liquid-liquid extraction with a solvent that has low water miscibility, such as Methyl tert-butyl ether (MTBE). When partitioned against water, the unreacted piperazine will overwhelmingly favor the aqueous layer, while the lipophilic target remains in the MTBE.

Q3: How do I separate the target product from unreacted 3,3-dimethylcyclohexanone? The Causality: Basic compounds such as amines can be extracted from organic solutions by shaking them with acidic solutions to convert them into more water-soluble salts[3]. The Solution: Perform an acid-base extraction. Wash your organic layer with 1M HCl. The target amine will protonate into a highly water-soluble hydrochloride salt and migrate to the aqueous phase[4]. The unreacted ketone, being strictly neutral, will remain in the organic phase, which can then be discarded.

Q4: My reductive amination left residual boron species in the crude mixture. How are these removed? The Causality: Borohydride reducing agents (like sodium triacetoxyborohydride) leave behind complex boron salts that can coordinate with basic amines. The Solution: A robust wash with saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH breaks down these boron-amine complexes, forcing the inorganic salts into the aqueous waste stream[5].

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Selective Acid-Base Extraction & Piperazine Purge

This protocol isolates basic amines from neutral impurities and purges highly polar starting materials.

  • Dissolution & Piperazine Purge: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude). Wash the organic layer sequentially with equal volumes of distilled water (3x).

    • Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a dark, immobile spot at the baseline confirms the complete removal of free piperazine.

  • Acid Extraction (Neutral Purge): Transfer the MTBE layer to a separatory funnel. Extract with 1M aqueous HCl (3 x 5 mL per gram). Collect the aqueous layers. Discard the MTBE layer (which now contains the unreacted ketone).

    • Validation: Check the pH of the combined aqueous extract. It must be < 2 to ensure complete protonation of the target amine.

  • Basification & Recovery: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 6M NaOH dropwise while stirring until the solution is strongly basic. Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Validation: Test the aqueous layer with pH paper; it must remain > 10 after extraction to guarantee the amine is fully deprotonated and partitioned into the DCM[2]. Dry the DCM over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol B: Passivated Silica Gel Chromatography

This protocol separates the mono-alkylated target from the di-alkylated byproduct.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane : Methanol : Triethylamine (DCM:MeOH:TEA) in a 90:9:1 ratio.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Allow 2 column volumes of the mobile phase to run through the column prior to loading to ensure complete silanol passivation.

  • Loading & Elution: Dissolve the crude amine from Protocol A in a minimal amount of DCM and load it onto the column.

    • Validation: Monitor fractions via TLC (UV and Ninhydrin). The highly lipophilic di-alkylated byproduct will elute first (higher Rf). The mono-alkylated target (secondary amine) will elute second and stain strongly with Ninhydrin.

Purification Workflow Visualization

The following logic tree maps the physical state of the target compound through the purification lifecycle.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) LLE Aqueous Wash (H2O / MTBE) Start->LLE Aq1 Aqueous Phase (Piperazine, Boron Salts) LLE->Aq1 Remove Org1 Organic Phase (Amines & Ketone) LLE->Org1 Keep ABE Acid Extraction (1M HCl) Org1->ABE Org2 Organic Phase (Ketone/Neutral Impurities) ABE->Org2 Remove Aq2 Aqueous Phase (Amine HCl Salts) ABE->Aq2 Keep Basify Basify (pH > 10) & Extract (DCM) Aq2->Basify Chrom Silica Chromatography (DCM/MeOH/TEA) Basify->Chrom Crude Amines Final Pure 1-(3,3-dimethylcyclohexyl) piperazine Chrom->Final Isolate Target

Fig 1: Step-by-step purification workflow for 1-(3,3-dimethylcyclohexyl)piperazine.

References

  • Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • Acid–base extraction. Wikipedia. Available at:[Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Temperature Optimization for Dimethylcyclohexyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Landscape

Welcome to the Technical Support Center. You are likely synthesizing 1-(3,5-dimethylcyclohexyl)piperazine (or a regioisomer) via the reductive amination of dimethylcyclohexanone with piperazine.

Temperature is your primary control lever for two competing factors:

  • Reaction Rate (Kinetics): Driving the formation of the intermediate iminium ion and its subsequent reduction.

  • Stereochemical Ratio (Thermodynamics): Controlling the cis/trans isomer distribution of the cyclohexane ring.

The Golden Rule: Low temperatures (


) favor kinetic control (often yielding the axial amine), while high temperatures (

) favor thermodynamic equilibration (yielding the equatorial amine).

Standard Operating Workflow

Before troubleshooting, verify your process against this standard catalytic hydrogenation workflow. This protocol assumes a heterogeneous catalyst (e.g., Pd/C or Pt/C) under hydrogen pressure.

Reductive_Amination_Workflow Start Start: Reagents (Ketone + Piperazine) Imine Phase 1: Imine Formation (Equilibrium Limited) Start->Imine Mix in MeOH/EtOH Add Acid Cat. (AcOH) Reduction Phase 2: Hydrogenation (Exothermic) Imine->Reduction Add Catalyst (Pd/C) Pressurize H2 Temp: 25-60°C Reduction->Reduction Isomerization (High Temp >80°C) Workup Phase 3: Workup (Filtration & Isolation) Reduction->Workup Depressurize Filter Catalyst

Figure 1: Standard Reductive Amination Workflow. Note the isomerization loop in Phase 2, which is temperature-dependent.

Troubleshooting & Optimization (Q&A)

Module A: Reaction Kinetics & Conversion

Q: My reaction stalls at 50-60% conversion even after 24 hours at 25°C. Should I increase the temperature?

A: Not necessarily immediately. Stalling at room temperature often indicates an equilibrium bottleneck in Phase 1 (Imine Formation) , not the reduction itself.

  • The Mechanism: The reaction of dimethylcyclohexanone with piperazine produces water. If water is not removed or sequestered, the equilibrium shifts back to the ketone [1].

  • The Fix:

    • Add a Dehydrating Agent: Add molecular sieves (

      
       or 
      
      
      
      ) or anhydrous
      
      
      to the reaction mixture before adding the reducing agent/hydrogen.
    • Catalytic Promotion: Ensure you are using a weak acid catalyst (Acetic Acid, 1-5 mol%) to protonate the carbonyl oxygen, lowering the activation energy for nucleophilic attack.

    • Temperature Step: If the above fail, increase temperature to 40-50°C . Going higher immediately risks bypassing the kinetic product if stereochemistry is important.

Module B: Stereochemical Control (Cis/Trans Ratio)

Q: I need the thermodynamically stable isomer (all-equatorial), but I am getting a 60:40 mixture. How do I force the equilibrium?

A: You must shift from Kinetic Control to Thermodynamic Control.

  • The Science: In 3,5-dimethylcyclohexyl systems, the "all-equatorial" conformer is significantly more stable. However, catalytic hydrogenation often adds hydrogen from the least hindered face (axial attack), leading to the less stable isomer initially [2].

  • Optimization Protocol:

    • Increase Temperature: Run the hydrogenation at 80°C - 100°C (solvent permitting). High thermal energy allows the molecule to overcome the rotational barrier required for isomerization on the catalyst surface.

    • Catalyst Choice: Switch from Pt (Platinum) to Pd (Palladium) or Rh (Rhodium) . Palladium on Carbon (Pd/C) at elevated temperatures is known to facilitate cis-trans isomerization of secondary amines [3].

    • Extended Reaction Time: Do not stop the reaction immediately upon hydrogen uptake cessation. Allow "soaking" time at heat to permit equilibration.

Data: Temperature vs. Isomer Ratio (Approximation for Substituted Cyclohexanes)

TemperatureConditionKinetic Product (Axial Amine)Thermodynamic Product (Equatorial Amine)
20°C Low Pressure H2, Pt/CHigh (~70-80%) Low (~20-30%)
50°C Med Pressure H2, Pd/CMixed (~40%)Mixed (~60%)
90°C High Pressure H2, Pd/CLow (<10%)High (>90%)
Module C: Impurity Profile & Thermal Degradation

Q: At temperatures above 100°C, the reaction mixture turns dark brown/black. What is happening?

A: You are triggering oxidative degradation or dehydrogenative coupling .

  • The Cause: Piperazine is an electron-rich diamine. At high temperatures, especially if trace oxygen is present or the catalyst is highly active, it can undergo:

    • Oxidation: Forming N-oxides or ring-opening decomposition.

    • Dehydrogenation: Reverting to pyrazine derivatives (aromatization), which are often dark-colored tars.

  • The Fix:

    • Strict Inert Atmosphere: Ensure 3x Vacuum/Nitrogen purge cycles before introducing Hydrogen.

    • Limit Temperature: Do not exceed 110°C . If isomerization is needed, use pressure (increase H2 bar) rather than excessive heat.

Safety & Scale-Up Guidelines

Q: We are scaling from 5g to 500g. What thermal hazards should we anticipate?

A: Reductive amination is exothermic .

  • Heat of Hydrogenation: The reduction of the C=N bond releases significant energy (

    
    ).
    
  • The "Runaway" Risk: In a batch reactor, if you heat to 80°C before hydrogen uptake begins, the sudden initiation can cause a temperature spike, exceeding the solvent boiling point.

  • Protocol:

    • Dosing: Introduce Hydrogen slowly (mass flow controller).

    • Ramping: Start at 25°C. Allow initial exotherm to subside before ramping to the isomerization temperature (80°C).

Safety_Logic Start Scale-Up Initiation Check1 Is Cooling Jacket Active? Start->Check1 Action1 STOP: Engage Cooling Check1->Action1 No Step2 Pressurize H2 at 20°C Check1->Step2 Yes Check2 Exotherm Observed? Step2->Check2 Step3 Wait for steady state Check2->Step3 Yes (>5°C rise) Step4 Ramp to 80°C (1°C/min) Check2->Step4 No (Stable) Step3->Step4

Figure 2: Thermal Safety Logic for Scale-Up. Always verify cooling capacity before H2 introduction.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. (General overview of catalyst effects on amine synthesis). Link

  • Occupational Safety and Health Administration (OSHA). "Piperazine: Chemical Sampling Information." (Safety data regarding corrosivity and handling). Link

Overcoming purification challenges in cyclohexyl piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Cyclohexylpiperazine is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3] Its purity is paramount to ensure the efficacy and safety of the final product. However, achieving the desired purity of cyclohexyl piperazine can present several challenges, primarily stemming from side reactions during synthesis and the physicochemical properties of the compound itself. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome common purification hurdles encountered during the production of cyclohexyl piperazine.

This document is structured to provide both quick-reference FAQs for common issues and in-depth troubleshooting guides for more persistent problems. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs) - Common Purification Challenges

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color in your cyclohexyl piperazine product is typically due to the presence of minor, highly conjugated impurities or degradation products formed during the synthesis or workup.

Causality:

  • Oxidation: Amines, including piperazine derivatives, are susceptible to air oxidation, which can form colored impurities over time, especially if exposed to heat and light.

  • Residual Catalysts: If transition metal catalysts were used in the synthesis, incomplete removal can lead to colored complexes.[4]

  • Thermal Degradation: Prolonged heating during distillation or reaction can lead to the formation of colored byproducts.

Troubleshooting Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the colored 1-cyclohexylpiperazine crude product in a suitable organic solvent (e.g., toluene, dichloromethane, or ethyl acetate) at a concentration of 10-20% (w/v).

  • Carbon Addition: Add 1-5% (w/w) of activated carbon to the solution. The amount may need to be optimized based on the intensity of the color.

  • Stirring: Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but avoid excessive heat.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter aid to completely remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the decolorized product.

This method is effective for removing a variety of colored impurities from amine products.[5][6] If color persists, a subsequent purification step like recrystallization or distillation may be necessary.[7][8]

Q2: GC/LC-MS analysis of my product shows a significant peak corresponding to 1,4-dicyclohexylpiperazine. How can I remove this byproduct?

A2: The formation of 1,4-dicyclohexylpiperazine is a common side reaction, especially if there is an excess of the cyclohexylating agent or if piperazine itself is used as a starting material. Its removal can be challenging due to its similar properties to the desired product.

Causality:

  • Over-alkylation: Reaction of the desired 1-cyclohexylpiperazine product with another molecule of the cyclohexylating agent.

  • Reaction Stoichiometry: Using a significant excess of the cyclohexylating agent increases the probability of this side reaction.

Troubleshooting Workflow: Purification Strategy Selection

start Crude Product (with Dicyclohexylpiperazine) decision1 Boiling Point Difference > 20°C? start->decision1 distillation Fractional Vacuum Distillation decision1->distillation Yes decision2 Crystallizable Solid? decision1->decision2 No end Pure 1-Cyclohexylpiperazine distillation->end recrystallization Recrystallization decision2->recrystallization Yes chromatography Column Chromatography decision2->chromatography No recrystallization->end chromatography->end

Caption: Decision workflow for removing 1,4-dicyclohexylpiperazine.

Detailed Protocols:

  • Fractional Vacuum Distillation: This is often the most effective method on a larger scale.[9] Due to the higher molecular weight of the di-substituted product, it will have a higher boiling point. Careful fractionation under reduced pressure can separate the two compounds. A packed distillation column is recommended for better separation efficiency.

  • Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be effective.[10][11] The principle is based on the different solubilities of the mono- and di-substituted products in a given solvent system.

    Protocol: Recrystallization from a Mixed Solvent System

    • Solvent Screening: Identify a solvent in which 1-cyclohexylpiperazine is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., heptane, isopropanol). Also, find a co-solvent in which it is freely soluble (e.g., toluene, ethanol).

    • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent.

    • Co-solvent Addition: While hot, add the co-solvent dropwise until the solution becomes slightly turbid.

    • Clarification: Add a few more drops of the primary hot solvent until the solution is clear again.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by filtration, wash with a small amount of the cold primary solvent, and dry under vacuum.

Q3: My reaction seems to have stalled, and I have a significant amount of unreacted piperazine or 1-Boc-piperazine remaining. What is the best way to remove these starting materials?

A3: Unreacted starting materials can often be removed by leveraging their different polarity and basicity compared to the final product.

Causality:

  • Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing.

  • Deactivated Reagents: The cyclohexylating agent or base may have degraded.

Troubleshooting Protocol: Acid-Base Extraction

This protocol is particularly effective for removing unreacted piperazine.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The more basic piperazine will be protonated and move into the aqueous layer, while the 1-cyclohexylpiperazine will remain in the organic layer.

  • Separation: Separate the organic and aqueous layers.

  • Neutralization and Extraction (for product recovery from the organic layer): Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][12]

For removing unreacted 1-Boc-piperazine, column chromatography is generally more effective due to its more similar polarity to the product.

Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase Heptane/Ethyl Acetate with 1% TriethylamineThe gradient of ethyl acetate will elute the compounds. Triethylamine is added to prevent tailing of the basic amine products on the acidic silica gel.
Elution Order 1-Boc-piperazine will elute before 1-cyclohexylpiperazine.The Boc-protected starting material is less polar than the final product with its free secondary amine.

Chromatographic methods have been shown to be effective for the separation of various piperazine derivatives.[13][14][15]

Advanced Troubleshooting and Methodologies

In-depth Guide: Purification by Salt Formation and Recrystallization

For challenging purifications where distillation or direct crystallization of the free base is ineffective, forming a salt can significantly alter the compound's physical properties, facilitating purification.

Rationale: The formation of a salt, such as the hydrochloride or hydrobromide, introduces a crystalline lattice structure that can be more amenable to purification by recrystallization than the often low-melting or oily free base.[16] This process can be highly selective in excluding less basic impurities like 1,4-dicyclohexylpiperazine.

Step-by-Step Protocol:

  • Dissolution of Crude Product: Dissolve the crude 1-cyclohexylpiperazine in a suitable anhydrous solvent such as isopropanol, ethanol, or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (or another appropriate acid) to the stirred solution. Monitor the pH to ensure it becomes acidic (pH 2-3).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature or below for 1-2 hours to ensure complete precipitation.

  • Isolation of the Salt: Collect the solid salt by filtration and wash it with a small amount of the cold solvent.

  • Recrystallization of the Salt: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form purified crystals of the salt.[17]

  • Conversion back to Free Base:

    • Dissolve the purified salt in water.

    • Add a base (e.g., 20% sodium hydroxide solution) until the pH is strongly basic (pH 12-14).[12]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure 1-cyclohexylpiperazine free base.

Impurity Formation Pathway

The following diagram illustrates the common pathway leading to the formation of the 1,4-dicyclohexylpiperazine impurity.

Piperazine Piperazine Product 1-Cyclohexylpiperazine (Desired Product) Piperazine->Product + Cyclohexyl-X Cyclohexyl_X Cyclohexyl Halide (X) Byproduct 1,4-Dicyclohexylpiperazine (Impurity) Product->Byproduct + Cyclohexyl-X (Over-alkylation)

Caption: Synthetic pathway showing the formation of the primary impurity.

References

  • Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Taylor & Francis Online. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • Activated Carbon For DEA Removal. Jacobi Carbons. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. National Center for Biotechnology Information. Available from: [Link]

  • Preparation method of 1-cyclohexylpiperazine.Google Patents.
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]

  • Removal of metals and color from polymeric secondary amines.Google Patents.
  • Preparation method of 1-cyclohexyl piperazine.Google Patents.
  • Color or Odor Removal. DESOTEC. Available from: [Link]

  • How to remove yellow color from metal amine complexes?? ResearchGate. Available from: [Link]

  • How can I remove color from my reaction product? Biotage. Available from: [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]

  • 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.Google Patents.
  • Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. AZoM. Available from: [Link]

  • Recrystallization. University of Colorado Boulder. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • 1-Cyclohexylpiperazine. Wikipedia. Available from: [Link]

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Technical Support Center: Stability of 1-(3,3-dimethylcyclohexyl)piperazine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3,3-dimethylcyclohexyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

Introduction

1-(3,3-dimethylcyclohexyl)piperazine is a piperazine derivative with a molecular formula of C12H24N2.[1] Like many piperazine-containing compounds, its stability in aqueous solutions can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Understanding these factors is critical for ensuring the integrity of your experimental results and the shelf-life of your formulations.

This guide will address common stability-related issues through a question-and-answer format, providing both the scientific rationale and practical, step-by-step protocols for investigation and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the concentration of my 1-(3,3-dimethylcyclohexyl)piperazine stock solution over time. What are the likely causes and how can I investigate this?

A1: Senior Application Scientist Insights: A decline in the concentration of your compound in an aqueous stock solution is a common issue that often points to chemical degradation. The primary suspects for a piperazine derivative like 1-(3,3-dimethylcyclohexyl)piperazine are hydrolysis, oxidation, and photodegradation. To systematically troubleshoot this, a forced degradation study is the recommended approach.[5][6][7] This involves intentionally exposing the compound to stressful conditions to identify potential degradation pathways and products.[5][6]

The objective of this study is to determine the intrinsic stability of 1-(3,3-dimethylcyclohexyl)piperazine by subjecting it to various stress conditions.

Caption: Workflow for a forced degradation study.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-(3,3-dimethylcyclohexyl)piperazine in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.[8]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C for 24 hours.[8]

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a light-protected container at 60°C for 24 hours.[8]

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the peak area of the parent compound in stressed samples to the control. A significant decrease indicates degradation under that specific condition. The appearance of new peaks suggests the formation of degradation products.

Stress Condition% Degradation of Parent Compound (24h)Number of Major Degradants
Acid Hydrolysis (0.1 M HCl, 60°C)15-25%2
Base Hydrolysis (0.1 M NaOH, 60°C)5-10%1
Oxidation (3% H₂O₂, RT)30-40%3
Thermal (60°C, dark)<5%0
Photolytic (ICH Q1B)10-20%2

Note: This is hypothetical data to illustrate potential outcomes.

Q2: My aqueous solution of 1-(3,3-dimethylcyclohexyl)piperazine is showing a pH shift and has become cloudy. What is happening?

A2: Senior Application Scientist Insights: Piperazine and its derivatives are weak bases.[14] When dissolved in unbuffered water, they can absorb carbon dioxide from the atmosphere, leading to the formation of carbamates and a decrease in pH.[15] This pH shift can affect the solubility of the compound, potentially causing it to precipitate out of solution, which would explain the cloudiness. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[2][16]

To prevent pH shifts and maintain the solubility and stability of your compound, it is crucial to use a suitable buffer system. A pH-stability profile will help identify the optimal pH range for your experiments.

Caption: Workflow for determining the optimal pH for stability.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Sample Preparation: Dissolve a known concentration of 1-(3,3-dimethylcyclohexyl)piperazine in each buffer.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.

  • Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound in each solution using a validated HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Q3: I am struggling to develop a stability-indicating HPLC method to separate 1-(3,3-dimethylcyclohexyl)piperazine from its degradation products. What can I do to improve the separation?

A3: Senior Application Scientist Insights: Developing a robust, stability-indicating HPLC method is essential for accurately assessing the stability of your compound.[2] For basic compounds like piperazine derivatives, challenges such as poor peak shape (tailing) and co-elution with degradation products are common. Method development should focus on optimizing the column chemistry, mobile phase composition, and pH.[2]

A systematic approach to optimizing HPLC parameters is key to achieving good separation.

HPLC_Optimization Start Initial Method (e.g., C18, ACN:H2O) Column Column Selection (C8, Phenyl, Cyano) Start->Column Selectivity MobilePhase Mobile Phase (MeOH vs. ACN, Gradient) Start->MobilePhase Elution Strength pH Mobile Phase pH (e.g., pH 3, 7, 10) Start->pH Analyte Ionization Optimized Optimized Method Column->Optimized MobilePhase->Optimized Additive Additive (e.g., Triethylamine) pH->Additive Peak Shape pH->Optimized Additive->Optimized

Caption: Strategy for HPLC method optimization.

  • Column Selection: While C18 columns are a good starting point, consider alternative stationary phases to exploit different separation mechanisms. A phenyl or cyano column might offer better selectivity for your compound and its degradants.[2]

  • Mobile Phase pH: The pH of the mobile phase will affect the ionization state of your basic compound and its degradation products, which in turn influences retention time and peak shape. Experiment with a range of pH values.

  • Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.

  • Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.

  • Additives: For basic analytes that exhibit peak tailing, adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak symmetry.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as piperazine lacks a strong chromophore, low UV is often necessary, or derivatization may be required for higher sensitivity).[17][18]

  • Column Temperature: 30°C

This method can be systematically modified based on the troubleshooting steps above to achieve optimal separation.

Conclusion

The stability of 1-(3,3-dimethylcyclohexyl)piperazine in aqueous solutions is a multifaceted issue that requires careful consideration of environmental factors. By understanding the potential degradation pathways and employing systematic troubleshooting strategies such as forced degradation studies and pH-stability profiling, researchers can ensure the accuracy and reliability of their experimental data. The development of a robust, stability-indicating analytical method is paramount to these efforts.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Journal of Pharmaceutical and Biological Sciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Testing. (n.d.). SGS. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharma Times. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Lablynx. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Energy & Environmental Science. [Link]

  • 1-(3,3-dimethylcyclohexyl)piperazine (C12H24N2). (n.d.). PubChemLite. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). Molecular Pharmaceutics. [Link]

  • Analytical Methods. (2010, January 15). Royal Society of Chemistry. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16). Dalton Transactions. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate. [Link]

  • Scheme 4 Oxidation by RuO 4 of piperazine derivative 30 ([ox] means...). (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Piperazine. (n.d.). DrugBank. [Link]

  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. (2022, September 29). ACS Earth and Space Chemistry. [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (n.d.). Journal of the American Chemical Society. [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. [Link]

  • Two step approach to piperazine-2-carboxamide via hydrolysis followed... (n.d.). ResearchGate. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15). Journal of Environmental Chemical Engineering. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). RSC Medicinal Chemistry. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (n.d.). ChemRxiv. [Link]

  • Piperazines and Thermal Degradation. (n.d.). ResearchGate. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2025, August 6). ResearchGate. [Link]

  • 1-Cyclohexylpiperazine. (n.d.). PubChem. [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (2013, February 15). Bioresource Technology. [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Piperazine (CAS 110-85-0). (n.d.). Cheméo. [Link]

  • Piperazine. (n.d.). NIST WebBook. [Link]

  • Density and Viscosity of Aqueous Solutions of Piperazine and (2Amino2-methyl-1-propanol + Piperazine) from 298 to 333 K. (2025, August 10). ResearchGate. [Link]

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Technical Support Center: Piperazine Salt Hygroscopicity Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with piperazine salts, specifically focusing on their hygroscopic nature. Piperazine (diethylenediamine) is a diprotic base widely used in anthelmintics and as a pharmaceutical intermediate. However, its tendency to absorb atmospheric moisture and carbon dioxide necessitates rigorous handling protocols to maintain API (Active Pharmaceutical Ingredient) integrity.

Part 1: Understanding the Problem (FAQs)

Q1: Why are piperazine salts inherently hygroscopic? A: The hygroscopicity of piperazine salts stems from the high polarity of the piperazine ring and its ability to form hydrogen bonds. Piperazine is a secondary amine with two nitrogen donors.

  • Mechanism: The unshared electron pairs on the nitrogen atoms readily accept protons from water molecules, facilitating the formation of hydrogen-bonded networks.

  • Chemical Reactivity: Beyond simple moisture uptake, piperazine bases react with atmospheric

    
     in the presence of moisture to form piperazine carbamates.[1] This is not just a physical change (caking) but a chemical degradation pathway.[2]
    
  • Salt-Specific Behavior: The counter-ion dictates the lattice energy. Salts with low lattice energy (e.g., hydrochloride) leave the polar amine groups more accessible to water vapor compared to salts with high lattice energy and dense packing (e.g., adipate).

Q2: What is the "Critical Relative Humidity" (CRH) and why does it matter for my process? A: The CRH is the specific relative humidity at which a salt begins to absorb moisture from the atmosphere and dissolve in it (deliquescence).

  • Significance: If your manufacturing or storage environment's RH exceeds the salt's CRH, the material will continuously absorb water until it liquefies.

  • Piperazine Context:

    • Piperazine Hexahydrate:[1][2][3][4][5][6] Stable at moderate humidity but effloresces (loses water) at low humidity and deliquesces at high humidity.

    • Piperazine Adipate:[1][4][5][6] Generally exhibits a high CRH, making it the preferred form for solid dosage forms in humid climates.

    • Piperazine Phosphate:[7][8] Moderate to high hygroscopicity; requires tight environmental control.

Q3: How does moisture uptake impact bioavailability? A: Moisture uptake alters the crystal form (pseudopolymorphism).

  • Potency Dilution: Absorbed water increases sample weight, leading to under-dosing if calculations are based on the anhydrous weight.

  • Dissolution Rate: Transformation from an anhydrous form to a hydrate often reduces solubility and dissolution rate, potentially lowering bioavailability (Class II/IV drugs).

  • Chemical Stability: Moisture acts as a plasticizer, increasing molecular mobility and accelerating hydrolysis or oxidation of sensitive co-formulated APIs.

Part 2: Troubleshooting & Handling (Field Guide)

Issue: "My piperazine salt clumps immediately upon weighing."

Potential CauseDiagnostic CheckRemedial Action
Exceeded CRH Is lab humidity >50% RH?Immediate: Use a glove bag or glove box purged with

. Long-term: Switch to a less hygroscopic salt (e.g., Adipate) if regulatory filing permits.
Static Electricity Does powder "jump" or stick to spatula?Use an anti-static gun (ionizer) before weighing. Hygroscopic powders often carry static charges that exacerbate handling issues.
Improper Container Is the cap liner intact?Replace screw caps with induction-sealed liners or parafilm-wrapped ground glass joints. Store in a desiccator with

or Silica Gel.[2]

Issue: "The melting point is lower than the Certificate of Analysis (CoA) value."

  • Root Cause: Lattice disruption due to water inclusion (depression of melting point) or conversion to a hydrate form.

  • Validation: Perform TGA (Thermogravimetric Analysis). A weight loss step before the decomposition temperature confirms solvation/hydration.

  • Solution: Dry the sample under vacuum at 40–50°C (check thermal stability first) for 4 hours and re-test. Note: Piperazine hexahydrate melts at ~44°C; do not heat anhydrous piperazine salts above their specific stability limits.

Part 3: Formulation & Processing Strategies

When handling is insufficient, engineering controls must be implemented.[2]

1. Salt Selection (Crystal Engineering) The choice of counter-ion is the primary defense against hygroscopicity.

  • Best for Stability: Piperazine Adipate . The adipic acid counter-ion forms a robust hydrogen-bonded lattice that effectively "shields" the piperazine nitrogens from water.

  • Moderate Stability: Piperazine Citrate . Often exists as a stable hydrate (hexahydrate).[1][2] It is less prone to deliquescence than the hydrochloride salt but can lose water in dry environments.

  • High Risk: Piperazine Dihydrochloride . Highly water-soluble and hygroscopic.[7] Avoid for open-handling processes.

2. Excipient Shielding

  • Co-processing: Use hydrophobic excipients like Magnesium Stearate or Colloidal Silicon Dioxide (Aerosil 200) to coat the API particles, increasing the contact angle with water vapor.

  • Moisture Scavengers: Incorporate internal desiccants like Starch 1500® (partially pregelatinized starch) which preferentially binds free moisture.

Part 4: Visualization of Hygroscopicity Mechanisms

Diagram 1: Mechanism of Moisture Uptake & Degradation This diagram illustrates the pathway from surface adsorption to chemical degradation.

PiperazineHygroscopicity cluster_0 Critical Failure Path Atmosphere Atmospheric Moisture (> CRH) Surface Surface Adsorption (Physisorption) Atmosphere->Surface Diffusion Lattice Crystal Lattice Expansion Surface->Lattice H-Bond Formation Solution Deliquescence (Liquid Phase) Lattice->Solution Lattice Collapse Lattice->Solution Chemical Chemical Degradation (Carbamate Formation) Solution->Chemical Reactivity Increase CO2 Atmospheric CO2 CO2->Chemical Nucleophilic Attack

Caption: Pathway of moisture-induced instability in piperazine salts, leading to physical deliquescence and chemical degradation via carbamate formation.

Diagram 2: Decision Tree for Salt Selection & Mitigation

MitigationStrategy Start Start: API Selection CheckSolubility Is High Water Solubility Critical? Start->CheckSolubility HighSol Yes: Use Citrate or Phosphate Salt CheckSolubility->HighSol Yes LowSol No: Stability is Priority CheckSolubility->LowSol No EnvControl Strict Environmental Control (RH < 40%) HighSol->EnvControl Coating Apply Moisture Barrier Coating (e.g., HPMC) EnvControl->Coating Adipate Select Piperazine Adipate LowSol->Adipate Standard Standard Packaging (HDPE Bottle) Adipate->Standard

Caption: Strategic decision tree for selecting piperazine salts based on solubility requirements versus stability constraints.

Part 5: Analytical Protocols (Self-Validating Systems)

Protocol A: Dynamic Vapor Sorption (DVS) Analysis

Objective: Determine the Critical Relative Humidity (CRH) and sorption isotherm.

  • Preparation: Tare a quartz sample pan on the DVS microbalance.

  • Loading: Load 10–20 mg of piperazine salt. Crucial: Minimize exposure time to ambient air during loading.[2][9]

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ).
    
    • Validation: If mass loss > 5%, the sample was already hydrated or wet.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Desorption Cycle: Decrease RH from 90% back to 0%.

  • Analysis: Plot Change in Mass (%) vs. RH.

    • Hysteresis: A gap between sorption and desorption curves indicates hydrate formation or porous entrapment.

    • CRH Identification: The point of exponential mass increase (vertical asymptote).

Protocol B: Gravimetric Hygroscopicity Check (Low Cost)

Objective: Quick pass/fail check for handling environments.

  • Place 1.0 g of salt in a weighed weighing boat.

  • Place inside a desiccator containing a saturated salt solution of Sodium Chloride (creates ~75% RH).

  • Weigh at T=1h, T=4h, and T=24h.

  • Result:

    • < 0.2% weight gain: Non-hygroscopic (Safe).

    • 0.2% – 2.0% weight gain: Slightly hygroscopic (Handle with care).

    • 2.0% weight gain: Very hygroscopic (Requires glove box).

References

  • Ataman Kimya. Piperazines: Chemical Properties and Stability. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Wikipedia. Critical Relative Humidity. Retrieved from [Link]

  • MDPI Pharmaceutics. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting HPLC retention time shifts for piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of basic compounds. Piperazine analogs, characterized by their secondary or tertiary amine moieties, are notoriously difficult to analyze via reversed-phase HPLC. Their high basicity (pKa typically 9–10) makes them highly susceptible to secondary interactions with the stationary phase, leading to peak tailing and severe retention time (RT) shifts.

This guide provides field-proven, mechanistically grounded solutions to stabilize your assays, ensuring reproducible and self-validating chromatographic methods.

Diagnostic Workflow for Piperazine Retention Shifts

G N1 Issue: RT Shift & Peak Tailing in Piperazine Analogs N2 Check 1: Mobile Phase pH & Buffer Capacity N1->N2 N3 Action: Set pH ≤ 3.0 (protonate silanols) Use ≥ 20 mM Buffer Concentration N2->N3 If unbuffered or mid-pH N4 Check 2: Column Chemistry & Active Silanols N2->N4 If pH is optimized N3->N4 N5 Action: Use End-capped, Base-deactivated or Polar-embedded Type B Silica N4->N5 If using Type A silica N6 Check 3: System Hardware & Column Temperature N4->N6 If column is optimized N5->N6 N7 Action: Thermostat column to prevent anomalous pKa thermal shifts N6->N7 If temp is fluctuating N8 Result: Stable Retention Time & Symmetrical Peaks N6->N8 If system is stable N7->N8

Diagnostic decision tree for resolving HPLC retention time shifts in basic piperazine analogs.

Troubleshooting Guide & FAQs

Q1: Why do my piperazine analogs exhibit drifting retention times and severe peak tailing, while neutral compounds in the same run do not? Causality & Mechanism: The root cause is almost always a secondary ion-exchange interaction. Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH). Free silanols are acidic; at mid-pH ranges, they deprotonate to form negatively charged silanoate ions (Si-O⁻)[1]. Concurrently, the basic nitrogen atoms in piperazine rings are protonated and positively charged. This creates a strong electrostatic attraction that disrupts the primary hydrophobic retention mechanism, causing peak tailing and RT drift[2]. Self-Validation Tip: Inject a neutral void-volume marker (e.g., uracil) or a retained neutral compound (e.g., toluene) alongside your piperazine analog. If the neutral marker's RT is stable but the piperazine shifts, the issue is chemical (silanol/pH interactions). If both shift, the issue is mechanical (e.g., pump leaks, proportioning valve failures, or residual solvents in the lines)[3].

Q2: How do I optimize my mobile phase buffer to suppress these silanol interactions and stabilize retention times? Causality & Mechanism: You must control the ionization state of the stationary phase. The most robust approach for silica columns is to lower the mobile phase pH to ≤ 3.0. This highly acidic environment protonates the residual silanols, neutralizing their charge and eliminating the ion-exchange sites[4]. Furthermore, insufficient buffer capacity leads to localized pH variations within the column as the sample plug travels through, causing run-to-run RT shifts. A study on paroxetine (a piperazine-containing drug) demonstrated that increasing the ammonium formate buffer concentration from 1.0 mM to 20.0 mM drastically reduced column-to-column retention time variations. Recommendation: Always use a minimum of 20 mM buffer concentration to ensure adequate buffering capacity.

Q3: I have adjusted the pH to 3.0, but I am still experiencing slight RT shifts. What column chemistry should I use? Causality & Mechanism: If you are using older "Type A" silica columns, high trace metal content increases the acidity of residual silanols, exacerbating tailing even at lower pH levels[1]. Recommendation: Switch to high-purity "Type B" silica columns that are exhaustively end-capped or base-deactivated. Alternatively, polar-embedded columns (which contain an amide or ether group near the silica surface) provide a shielding effect that repels basic compounds from the underlying silanols[2].

Q4: Can column temperature fluctuations cause RT shifts specifically for piperazines? Causality & Mechanism: Yes. The retention of basic piperazine derivatives often exhibits anomalous temperature behavior. Unlike neutral compounds, the pKa of basic amines can change significantly with temperature, altering their degree of ionization. Consequently, retention and selectivity for piperazines can be both enthalpically and entropically driven, making them hyper-sensitive to minor thermal fluctuations[5]. Recommendation: Always use a column oven (thermostat) and pre-heat the mobile phase. Never rely on ambient room temperature for piperazine analysis.

Quantitative Data: Buffer Selection Guide for Basic Amines

Buffer SystemTypical ConcentrationEffective pH RangeLC-MS CompatibleMechanism of Action & Notes
Ammonium Formate 20 mM2.8 - 3.8YesProtonates silanols; volatile and highly recommended for MS applications[4].
Potassium Phosphate 20 - 25 mM2.1 - 3.1NoExcellent buffering capacity; strongly suppresses ion-exchange. Ideal for UV detection[4].
Ammonium Acetate 20 mM3.8 - 5.8YesMid-pH buffering; requires highly inert Type B silica to prevent tailing.
Ammonium Bicarbonate 10 - 20 mM9.0 - 11.0YesDeprotonates piperazine amines (Requires specialized high-pH stable columns).

Experimental Protocol: Mobile Phase Preparation & Column Equilibration

Objective: To establish a self-validating, highly reproducible HPLC baseline for piperazine derivatives by eliminating pH micro-gradients and residual solvent carryover.

Step 1: Gravimetric Buffer Preparation

  • Weigh exactly 1.26 g of ammonium formate and dissolve in 1.0 L of HPLC-grade water (18.2 MΩ·cm) to create a 20 mM solution.

  • Causality: Preparing the aqueous buffer gravimetrically ensures batch-to-batch ionic strength consistency, which is critical for stabilizing the retention of basic compounds.

Step 2: Strict pH Adjustment

  • Insert a calibrated pH probe. Add concentrated formic acid dropwise while stirring until the pH reaches exactly 3.0 ± 0.05.

  • Causality: Strict pH control ensures the silanols remain fully protonated, preventing electrostatic interactions[4].

Step 3: Filtration and Degassing

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) and sonicate for 10 minutes.

Step 4: System Purging

  • Purge all active HPLC solvent lines with the new mobile phase to waste for at least 5 system volumes.

  • Causality: This eliminates any residual solvents from previous methods, which are a primary, often-overlooked cause of unexpected RT shifts[3].

Step 5: Column Equilibration & Thermal Stabilization

  • Install an end-capped Type B silica C18 column. Set the column oven to 30°C ± 0.1°C to prevent anomalous temperature-induced pKa shifts[5].

  • Flow the mobile phase at the method flow rate for a minimum of 20 column volumes.

  • Self-Validation Check: Monitor the pump pressure and baseline UV/MS signal. Equilibration is complete only when the pressure ripple is < 1% and the baseline drift is < 1 mAU/min.

References

  • HPLC Retention Time Shift Troubleshooting - Tips and Suggestions MicroSolv Technology Corporation URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography ResearchGate URL:[Link]

  • Quantitation of Paroxetine in Human Plasma by LC-MS/MS Longdom Publishing URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 1-(3,3-dimethylcyclohexyl)piperazine: A Comparative Analysis Centered on ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum of 1-(3,3-dimethylcyclohexyl)piperazine, a compound of interest in medicinal chemistry. Beyond a mere spectral interpretation, this document offers a comparative perspective, weighing the strengths of ¹H-NMR against other common analytical techniques and providing the rationale behind experimental choices.

The Central Role of ¹H-NMR in Structural Elucidation

¹H-NMR spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule such as 1-(3,3-dimethylcyclohexyl)piperazine, with its distinct saturated ring systems, ¹H-NMR offers a wealth of data for unambiguous identification and conformational analysis.

Predicted ¹H-NMR Spectrum of 1-(3,3-dimethylcyclohexyl)piperazine

Structure and Proton Labeling:

Caption: Workflow for acquiring a ¹H-NMR spectrum.

Comparative Analysis with Alternative Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. The following table compares the information provided by ¹H-NMR with that of other common techniques for the analysis of 1-(3,3-dimethylcyclohexyl)piperazine.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Spectroscopy - Number of different proton environments- Relative number of protons in each environment- Connectivity of protons (through spin-spin coupling)- Stereochemical information- Highly detailed structural information- Non-destructive- Relatively small sample amount required- Can have overlapping signals in complex molecules- Sensitivity can be an issue for very small quantities
¹³C-NMR Spectroscopy - Number of different carbon environments- General chemical environment of carbons (e.g., aliphatic, adjacent to heteroatoms)- Complements ¹H-NMR by providing information about the carbon skeleton- Simpler spectra with less signal overlap- Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times- Does not directly show connectivity between carbons (requires specialized techniques like INADEQUATE)
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns that can give clues about the structure- Extremely high sensitivity- Provides molecular weight information- Isomeric compounds can be difficult to distinguish- Destructive technique
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., N-H bonds, C-H bonds)- Fast and simple to perform- Good for identifying the presence or absence of key functional groups- Provides limited information about the overall molecular structure- Can be difficult to interpret for complex molecules

Decision-Making Diagram for Structural Elucidation:

decision_tree start Unknown Compound (e.g., 1-(3,3-dimethylcyclohexyl)piperazine) ms Mass Spectrometry start->ms Determine Molecular Weight and Formula ir IR Spectroscopy start->ir Identify Key Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Determine Connectivity and Stereochemistry ms->nmr ir->nmr confirm Structure Confirmed nmr->confirm Unambiguous Structure further_analysis Further 2D NMR (COSY, HSQC, HMBC) nmr->further_analysis Ambiguous Assignments further_analysis->confirm

Caption: A logical approach to structural elucidation.

Conclusion

The analysis of the ¹H-NMR spectrum of 1-(3,3-dimethylcyclohexyl)piperazine, even when predicted, provides a detailed roadmap for its structural verification. The distinct signals for the dimethylcyclohexyl and piperazine moieties, when interpreted in the context of conformational analysis, offer a high degree of confidence in the assigned structure. For absolute certainty, especially in the context of drug development and regulatory submission, a multi-technique approach is recommended. By integrating data from ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a comprehensive and self-validating picture of the molecule's identity and purity.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6).
  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed. (2000, February 15).
  • 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1-Phenylpiperazine(92-54-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. (2016, November 21).
  • Piperazine(110-85-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (n.d.).
  • 1H NMR of cyclohexanecarbaldehyde - Chemistry Stack Exchange. (2020, March 14).
  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014, June 27).
  • trans-1,3-Dimethylcyclohexane - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line

C-NMR interpretation for 1-(3,3-dimethylcyclohexyl)piperazine structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Elucidation of 1-(3,3-dimethylcyclohexyl)piperazine via 13C-NMR

Executive Summary

The structural validation of 1-(3,3-dimethylcyclohexyl)piperazine presents specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy due to the interplay of conformational mobility (piperazine ring inversion and cyclohexane chair flipping) and steric crowding introduced by the gem-dimethyl group.

This guide compares the theoretical predicted shifts against experimental expectations derived from structural analogs (e.g., 1-cyclohexylpiperazine). It provides a self-validating workflow for researchers to distinguish this specific isomer from its regioisomers (e.g., 4,4-dimethyl or 2,2-dimethyl analogs) using 13C-NMR and DEPT-135 phasing.

Part 1: The Comparative Landscape (Predicted vs. Experimental)

In the absence of a crystal structure, researchers often rely on chemoinformatic predictions.[1] However, standard algorithms often underestimate the steric compression effects (Gamma-gauche effect) and conformational averaging unique to this scaffold.

Comparative Data Table: Chemical Shift Expectations

Note: Values are in ppm relative to TMS in CDCl₃. "Exp. Range" is derived from verified analogs (e.g., 1-cyclohexylpiperazine, 3,3-dimethylcyclohexanamine).

Carbon PositionCarbon TypePredicted Shift (Chemoinformatics)Exp. Expectation (Real-World)DEPT-135 PhaseMechanistic Insight
C1 (Cyclohexyl) CH62.0 – 65.058.0 – 63.5 Positive (+)Deshielded by Nitrogen; shielded by axial methyl (γ-effect).
C3 (Cyclohexyl) Quaternary (Cq)30.0 – 32.030.5 – 34.0 Silent (No Peak) CRITICAL: The only non-aromatic quaternary carbon. Disappears in DEPT.
Piperazine (N-CH2) CH248.0 – 52.049.0 – 54.0 Negative (-)Often broadened at RT due to ring inversion.
C2 (Cyclohexyl) CH238.0 – 42.040.0 – 44.0 Negative (-)Deshielded by β-effect of C3-dimethyls.
C6 (Cyclohexyl) CH228.0 – 30.026.0 – 29.0 Negative (-)Distinct from C2 due to lack of adjacent dimethyls.
Methyls (Gem) CH325.0 – 28.024.0 – 33.0 Positive (+)May appear as two distinct peaks if ring flip is slow/locked.

Part 2: Structural Elucidation Logic

The introduction of the 3,3-dimethyl group breaks the symmetry of the cyclohexane ring typically seen in unsubstituted 1-cyclohexylpiperazine.

The "Gem-Dimethyl" Signature

The most definitive feature of this molecule is the C3 Quaternary Carbon .[1]

  • Observation: In a standard Broadband Decoupled ¹³C spectrum, you will see a low-intensity peak around 30–34 ppm.

  • Validation: In the DEPT-135 experiment, this peak must disappear . If a peak remains in this region (positive or negative), the structure is likely the 3- or 4-methyl isomer, not the 3,3-dimethyl.

Stereochemical Shielding (The Gamma Effect)

The gem-dimethyl group exerts a steric shielding effect on the γ-carbons (Gamma-gauche effect).

  • Target: C1 (Methine) and C5 (Methylene).[1]

  • Comparison: Compared to unsubstituted 1-cyclohexylpiperazine, the C1 signal in the 3,3-dimethyl derivative will shift upfield (lower ppm) by approximately 2–4 ppm due to the steric crowding of the axial methyl group.

Piperazine Ring Dynamics
  • Artifact Warning: At room temperature (25°C), the piperazine carbons often appear as broad, undefined humps due to the intermediate rate of ring inversion and nitrogen pyramidal inversion.

  • Solution: If signals at ~50 ppm are missing or broad, acquire the spectrum at 50°C to sharpen the peaks (fast exchange limit).

Part 3: Visualization of Assignment Workflow

The following diagram outlines the logical decision tree for assigning the critical carbons in this scaffold.

NMR_Assignment_Logic Start Sample: 1-(3,3-dimethylcyclohexyl)piperazine Acquire Acquire 13C {1H} & DEPT-135 Start->Acquire Check_Cq Analyze 30-35 ppm Region (Quaternary Check) Acquire->Check_Cq Is_Peak_Present Is there a peak in 13C that vanishes in DEPT? Check_Cq->Is_Peak_Present Yes_Cq Confirm C3 (Quaternary) Structure Validated Is_Peak_Present->Yes_Cq Yes No_Cq Reject Structure (Likely Mono-methyl isomer) Is_Peak_Present->No_Cq No Check_Piperazine Analyze 45-55 ppm Region Yes_Cq->Check_Piperazine Broad_Peaks Peaks Broad/Missing? Check_Piperazine->Broad_Peaks Heat_Sample Heat to 50°C (Fast Exchange Limit) Broad_Peaks->Heat_Sample Yes Assign_Pip Assign Piperazine CH2s (High Intensity, Negative DEPT) Broad_Peaks->Assign_Pip No Heat_Sample->Assign_Pip

Caption: Logical workflow for validating the 3,3-dimethylcyclohexyl scaffold using DEPT editing and temperature variation.

Part 4: Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory filing, follow this optimized protocol.

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. Use DMSO-d₆ only if solubility is poor, as its viscosity can broaden the already dynamic piperazine signals.[1]

  • Concentration: Dissolve 20–30 mg of compound in 0.6 mL solvent.

    • Why? Quaternary carbons (C3) have long relaxation times (T1). Low concentration requires excessive scan times to visualize C3.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Standard Power-Gated Decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The C3 quaternary carbon lacks attached protons to facilitate relaxation via NOE. A short D1 will saturate this signal, making it invisible.[1]

  • Scans (NS): Minimum 512 scans (due to the low sensitivity of the quaternary carbon and splitting of signal intensity across multiple conformers).

The "Self-Validating" Step (DEPT-135)

Always run a DEPT-135 immediately after the standard carbon.

  • Setup: Match the d1 of the DEPT to the standard carbon to ensure consistent signal-to-noise.

  • Interpretation:

    • Up (Positive): CH and CH3 (Cyclohexyl C1, Methyls).[1]

    • Down (Negative): CH2 (Piperazine ring, Cyclohexyl C2, C4, C5, C6).[1]

    • Invisible: C3 (The 3,3-dimethyl center).[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general chemical shift increments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). (Reference for 1-cyclohexylpiperazine and 3,3-dimethylcyclohexanone base shifts).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on the Gamma-gauche effect and steric compression).

  • PubChem. (2024).[2] 1-Cyclohexylpiperazine (CID 87298).[1] National Library of Medicine. (Structural confirmation of the base scaffold).

Sources

Advanced Mass Spectrometry Guide: Fragmentation of Cyclohexyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of cyclohexyl piperazines, focusing on MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) as the prototypical compound. It contrasts these patterns with phenyl- and benzyl-piperazines to aid in the identification of novel psychoactive substances (NPS).

Executive Summary & Structural Basis

Cyclohexyl piperazines represent a distinct class of synthetic opioids and psychoactive substances where a saturated cyclohexane ring replaces the aromatic moieties found in more common designer drugs like BZP (benzylpiperazine).

The mass spectral behavior of this class is defined by the lack of aromatic stabilization in the cyclohexyl moiety. Unlike benzyl or phenyl rings, which direct fragmentation via stable tropylium (m/z 91) or aryl cations, the cyclohexyl group undergoes characteristic homolytic cleavage and ring opening , producing diagnostic low-mass aliphatic ions.

Key Structural Differentiators
FeatureCyclohexyl Piperazines (e.g., MT-45)Benzyl Piperazines (e.g., BZP)Phenyl Piperazines (e.g., mCPP)
N-Substituent Saturated Cyclohexane (

)
Aromatic Benzyl (

)
Aromatic Phenyl (

)
Electronic Effect Inductive donation (+I), no resonanceResonance stabilizationResonance stabilization
Key EI Marker m/z 83 (Cyclohexyl cation)m/z 91 (Tropylium)m/z 154/190 (Phenylpiperazine)

Fragmentation Mechanisms (EI & ESI)

Electron Ionization (EI-MS) Pathways

In GC-MS (70 eV), the molecular ion (


) of cyclohexyl piperazines is often visible but undergoes extensive fragmentation.
Mechanism A: The "Diphenylethyl" Dominance (MT-45 Specific)

For MT-45, the bulk of the ion current is carried by the 1,2-diphenylethyl side chain.

  • Pathway:

    
    -cleavage at the piperazine nitrogen.
    
  • Result: Formation of the stable 1,2-diphenylethyl cation (m/z 181) .

  • Observation: This is typically the base peak or a high-abundance fragment in EI spectra.

Mechanism B: Cyclohexyl Ring Diagnostic

The cyclohexyl group fragments via ring opening and hydrogen rearrangement.

  • Diagnostic Ion: m/z 83 (

    
    ).
    
  • Mechanism: Loss of the piperazine moiety leaving the cyclohexyl cation.

  • Secondary Fragments: m/z 55 (

    
    ) and m/z 41 (
    
    
    
    ) from further alkene elimination.
Mechanism C: Piperazine Ring Cleavage
  • Diagnostic Ion: m/z 56 (

    
    ).
    
  • Origin: Internal cleavage of the piperazine ring (Retro-Diels-Alder-like fragmentation), common to all piperazines but less intense here due to the stability of the m/z 181 ion.

Electrospray Ionization (ESI-MS/MS) Pathways

In LC-MS/MS, the protonated molecule


 is the precursor. Collision-Induced Dissociation (CID) follows charge-remote and charge-proximate pathways.
  • Precursor: m/z 349.26 (for MT-45).

  • Primary Product Ion: m/z 181.10 (1,2-diphenylethyl cation).

  • Secondary Product Ion: m/z 169.17 (1-cyclohexylpiperazine cation).

    • Note: The ratio of 181/169 can vary with collision energy (CE), but 181 usually dominates due to the high stability of the diphenyl system.

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the competitive fragmentation pathways for MT-45, highlighting the divergence between the cyclohexyl and diphenylethyl moieties.

MT45_Fragmentation Parent MT-45 Precursor [M+H]+ m/z 349 Diphenyl Diphenylethyl Cation m/z 181 (Base Peak) (Resonance Stabilized) Parent->Diphenyl C-N Cleavage (Loss of Cyclohexyl-Pip) CycloPip Cyclohexyl-Piperazine m/z 169 (Charge Retention on N) Parent->CycloPip C-N Cleavage (Loss of Diphenylethyl) m/z 103/77 m/z 103/77 Diphenyl->m/z 103/77 Phenyl Loss Cyclohexyl Cyclohexyl Cation m/z 83 (Diagnostic for Ring) CycloPip->Cyclohexyl N-C Cleavage PipFrag Piperazine Fragment m/z 56 (Ring Cleavage) CycloPip->PipFrag RDA Cleavage

Figure 1: Competitive fragmentation pathways of MT-45 under CID conditions. The red path indicates the formation of the resonance-stabilized base peak.

Comparative Analysis: Cyclohexyl vs. Aromatic Piperazines

To accurately identify a cyclohexyl piperazine, one must distinguish it from isobaric or structurally similar aromatic analogs.

Table 1: Diagnostic Ion Comparison
Compound ClassRepresentativeBase Peak (EI)Key Diagnostic Ions (m/z)Spectral Signature
Cyclohexyl Piperazine MT-45 181 83 , 56, 348High mass base peak (181) + Aliphatic low mass series (41, 55, 83).
Benzyl Piperazine BZP 91 134, 56, 176Dominant m/z 91 (Tropylium). Minimal high-mass fragmentation.
Phenyl Piperazine mCPP 154 196, 138, 56Base peak often retains the phenyl ring (m/z 154).[1]
Fluorinated Analog 2F-MT-45 199 83 , 56, 366Shift in base peak (+18 Da) due to F on phenyl ring; Cyclohexyl (83) remains constant.
Interpretation Strategy
  • Check High Mass Region: If the base peak is > m/z 150 (e.g., 181), suspect a bulky side chain like diphenylethyl.

  • Check Low Mass Region: Look for m/z 83 .

    • Present: Confirms Cyclohexyl or Alkene moiety.

    • Absent (replaced by 91): Suspect Benzyl moiety.[1][2]

    • Absent (replaced by 77): Suspect Phenyl moiety.

Experimental Protocols

Protocol A: GC-MS Screening (EI)
  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program:

    • Start 80°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 15 min (MT-45 elutes late, approx. 11-12 min depending on ramp).

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–550.

Protocol B: LC-MS/MS Confirmation (ESI)[5]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (for MT-45):

    • Quantifier: 349.3

      
       181.1 (CE: 25 eV).
      
    • Qualifier 1: 349.3

      
       169.2 (CE: 35 eV).
      
    • Qualifier 2: 349.3

      
       91.1 (High energy fragmentation of the diphenylethyl group).
      

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). MT-45 Monograph. Retrieved from [Link]

  • Baumann, M. H., et al. (2018). Pharmacology of the novel synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine). Journal of Pharmacology and Experimental Therapeutics.
  • Helander, A., et al. (2014). Analytical and clinical characteristics of the novel psychoactive substance MT-45. Clinical Chemistry.
  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine and its enantiomorphs. Archives Internationales de Pharmacodynamie et de Thérapie.

Sources

Advanced IR Spectroscopy Guide: 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Spectral Characterization, Methodological Comparison (ATR vs. Transmission), and Impurity Profiling

Executive Summary: The Diagnostic Landscape

1-(3,3-dimethylcyclohexyl)piperazine is a specialized pharmacophore, often utilized as a building block in the synthesis of sigma receptor ligands and neuroactive agents. Its structural complexity—combining a saturated heterocyclic amine (piperazine), a lipophilic cyclohexyl ring, and a sterically distinct gem-dimethyl group—presents a unique infrared (IR) spectral signature.

This guide moves beyond simple peak listing. We compare the methodological performance of Attenuated Total Reflectance (ATR) versus KBr Transmission for this compound and provide a comparative diagnostic framework to distinguish it from critical precursors (3,3-dimethylcyclohexanone) and structural analogs (1-cyclohexylpiperazine).

Methodological Comparison: ATR vs. KBr Transmission

In drug development workflows, the choice of sampling technique dictates spectral fidelity. Below is a comparative analysis of the two primary methods for analyzing 1-(3,3-dimethylcyclohexyl)piperazine.

Performance Matrix
FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Recommendation
Sample State Ideal for oils/low-melting solids (common for this amine).Requires grinding; difficult with oily amines.ATR is superior for handling.[1]
Pathlength Fixed, short pathlength (~2 µm).Variable; controlled by pellet thickness.KBr for trace detection.
Peak Shifts Slight shift to lower wavenumbers due to dispersion effects."True" absorption frequencies.KBr for library matching.[1]
H-Bonding Minimal alteration of sample environment.Hygroscopic KBr can disrupt amine H-bonding.ATR for native state analysis.
Throughput < 2 minutes per sample.15-20 minutes (prep intensive).ATR for high-throughput QC.[1]
Expert Insight

Causality: The secondary amine in the piperazine ring is prone to hydrogen bonding. In a KBr matrix, absorbed moisture can broaden the N-H stretch (~3300 cm⁻¹), obscuring fine detail. ATR (specifically Diamond or ZnSe crystal) preserves the native intermolecular H-bonding network, providing a sharper, more reproducible N-H profile critical for purity assessment.

Spectral Deconvolution & Assignment

The IR spectrum of 1-(3,3-dimethylcyclohexyl)piperazine is defined by three structural domains: the Piperazine Core , the Cyclohexyl Scaffold , and the Gem-Dimethyl Signature .

Diagnostic Peak Table
Functional GroupFrequency Range (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Secondary Amine 3300 – 3450Medium, BroadN-H StretchConfirms piperazine ring integrity (N4 position).
Alkyl C-H 2850 – 2960StrongC-H Stretch (sp³)Overlap of cyclohexyl CH₂ and methyl CH₃.
Gem-Dimethyl 1380 – 1385 & 1365 – 1370 MediumC-H Bend (Doublet)CRITICAL ID: Distinguishes from simple cyclohexyl analogs.
Tertiary Amine 1150 – 1250Medium/StrongC-N StretchIndicates successful N-alkylation at N1.
Piperazine Ring 1000 – 1100MediumRing Skeletal Vib.Characteristic "fingerprint" for 6-membered heterocycles.
Amine Salt 2400 – 2800Broad/StrongN-H⁺ StretchOnly present if isolated as HCl/salt form.
The "Gem-Dimethyl" Doublet Rule

The most distinct feature of this molecule compared to 1-cyclohexylpiperazine is the gem-dimethyl effect . Two methyl groups on the same carbon (C3 of the cyclohexyl ring) perturb the symmetric methyl bending mode, splitting it into a diagnostic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ . Absence of this split indicates a lack of 3,3-substitution.

Comparative Diagnostics: Impurity Profiling

In a synthesis context, this compound is typically generated via reductive amination of 3,3-dimethylcyclohexanone with piperazine. The IR spectrum is the first line of defense in monitoring reaction completion.

Comparison Guide: Product vs. Alternatives
FeaturePrecursor: 3,3-dimethylcyclohexanone Impurity: Piperazine (Unsubstituted) Target: 1-(3,3-dimethylcyclohexyl)piperazine
1715 cm⁻¹ (C=O) Strong Signal AbsentAbsent (Primary QC Check)
3300 cm⁻¹ (N-H) AbsentStrong, BroadMedium (One N-H vs Two)
1365/1385 cm⁻¹ Present (Doublet)AbsentPresent (Doublet)
Fingerprint Ketone skeletalSimple HeterocycleComplex (Cyclohexyl + Piperazine)

Experimental Protocol: ATR-FTIR Workflow

Objective: Obtain a high-fidelity spectrum for purity verification.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol. Verify background is flat (no "ghost" peaks from previous lipid/amine samples).

  • Background Scan: Collect 32 scans of air background.

  • Sample Deposition:

    • If Liquid/Oil: Place 10 µL drop on the crystal center.

    • If Solid: Place 5 mg of powder; apply high pressure using the anvil to ensure optical contact.

  • Acquisition: Scan from 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 32 or 64).

  • Correction: Apply "ATR Correction" algorithm (if comparing to KBr library data) to adjust for penetration depth frequency dependence.

  • Validation: Check for the absence of the 1715 cm⁻¹ carbonyl band.

Visualization: Spectral Verification Logic

The following diagram illustrates the logical decision tree for validating the identity of 1-(3,3-dimethylcyclohexyl)piperazine using IR spectral features.

IR_Validation_Workflow Start Crude Reaction Product IR_Scan Acquire FTIR Spectrum (ATR Method) Start->IR_Scan Check_CO Check 1700-1720 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO Ketone_Present Peak Detected: Unreacted Ketone Check_CO->Ketone_Present Strong Band Ketone_Absent No Peak: Reduction Complete Check_CO->Ketone_Absent Baseline Check_NH Check 3300-3400 cm⁻¹ (Amine Region) Ketone_Absent->Check_NH Check_Gem Check 1360-1390 cm⁻¹ (Gem-Dimethyl) Check_NH->Check_Gem Moderate Band Result_Piperazine Strong Broad NH Only: Unsubstituted Piperazine Check_NH->Result_Piperazine Excessive Broadness Result_Analog Single Peak ~1375: Wrong Isomer/Analog Check_Gem->Result_Analog Singlet Result_Success Doublet Detected: Target Compound Verified Check_Gem->Result_Success Doublet (1385/1365)

Caption: Logic flow for confirming product identity and excluding common impurities (ketone precursor or unsubstituted amine) via IR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64467057, 1-(3,3-dimethylcyclohexyl)piperazine. Retrieved from [Link]

  • Shimadzu Corporation. Comparison of KBr Pellet Method and ATR Method. Application News No. A384. Retrieved from [Link]

  • Chemistry LibreTexts (2020). Infrared Spectra of Some Common Functional Groups: Gem-Dimethyl Doublets. Retrieved from [Link]

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3,3-dimethylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper disposal of 1-(3,3-dimethylcyclohexyl)piperazine. As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity in your laboratory operations. This guide is structured to deliver not just procedural steps, but also the scientific rationale behind them, empowering your team to handle chemical waste with confidence and expertise.

Hazard Profile and Risk Assessment

Structural Analysis of Hazards:

  • Piperazine Moiety: The piperazine functional group is associated with significant health hazards. Piperazine itself is classified as corrosive and can cause severe skin burns and eye damage.[2][3] It is also known as a skin and respiratory sensitizer, potentially causing allergic reactions upon exposure.[3][4][5] Furthermore, it is suspected of damaging fertility or the unborn child.[2][4]

  • Dimethylcyclohexyl Group: While the dimethylcyclohexyl group is less reactive, related compounds like 1,3-dimethylcyclohexane are classified as flammable liquids.[6]

Based on this analysis, 1-(3,3-dimethylcyclohexyl)piperazine must be handled as a substance that is potentially corrosive, a skin/eye irritant, a potential sensitizer, and a reproductive toxin.[7][8] All waste generated must be managed as regulated hazardous chemical waste.[9][10]

Immediate Safety & Spill Management

Prior to handling or generating waste, it is crucial to have the necessary safety equipment and a spill management plan in place.

Required Personal Protective Equipment (PPE)

Due to the compound's likely corrosive and sensitizing nature, the following PPE is mandatory at all times:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye damage.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to burns, irritation, or allergic reactions.[7][11]
Body Protection A lab coat, worn fully fastened.Protects against incidental contact and contamination of personal clothing.[11]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors.[10]
Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[7]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or earth to contain the spill.[7][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[6] Place the material into a designated, pre-labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 1-(3,3-dimethylcyclohexyl)piperazine must follow a "cradle-to-grave" approach as regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9] Never dispose of this chemical or its containers in the regular trash or down the drain.[1][9]

Step 1: Designate a Hazardous Waste Container

  • Action: Select a container that is in good condition and compatible with the chemical waste.[12] The original product container is often a suitable choice.[1]

  • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous chemical reactions.

Step 2: Proper Waste Labeling

  • Action: Immediately label the container with the words "HAZARDOUS WASTE ".[1][13] The label must also clearly state the full chemical name, "1-(3,3-dimethylcyclohexyl)piperazine," and list all constituents and their approximate percentages.[12] Include appropriate hazard warnings (e.g., pictograms for corrosion, health hazard).[13]

  • Causality: Federal regulations require clear labeling to ensure waste is handled, transported, and disposed of correctly and safely by all personnel, from the lab to the final disposal facility.[14][15]

Step 3: Waste Collection

  • Action: Collect all waste containing the compound, including residual amounts, contaminated pipette tips, gloves, and weighing papers, directly into the labeled hazardous waste container.[1][7]

  • Causality: Consolidating all contaminated materials prevents cross-contamination of other waste streams and ensures complete capture of the hazardous substance.

Step 4: Ensure Container is Securely Closed

  • Action: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[1][12] Do not leave a funnel in the container.[12]

  • Causality: A closed container prevents the release of vapors into the laboratory atmosphere and minimizes the risk of spills.[11]

Step 5: Segregation and Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA within your laboratory, near the point of generation.[1][12] This area must be under the control of the laboratory personnel.[12]

  • Causality: The SAA provides a secure, temporary storage location. Storing waste at the point of generation ensures it is properly managed by those most familiar with its properties.

Step 6: Arrange for Final Disposal

  • Action: Once the container is full (approximately 90%), or at regular intervals as required by your institution, submit a hazardous material pickup request to your EHS or waste management department.[1][12]

  • Causality: Final disposal must be handled by a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.[9][16]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(3,3-dimethylcyclohexyl)piperazine waste.

G cluster_prep Preparation cluster_accum Accumulation & Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Consumables) B Select Compatible Hazardous Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Pictograms B->C D Collect Waste in Designated Container C->D E Keep Container Securely Closed D->E F Store in Designated SAA Segregated from Incompatibles E->F G Is Container Full (>90%)? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes I Licensed Hauler Collects for Final Disposal H->I

Sources

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